Leptospermone
Description
a beta-triketone phloroglucinol derivative and constituent of essential oil extracted from Leptospermum scoparium (manuka oil); structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWYMAHAWHBPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205258 | |
| Record name | Leptospermone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-75-9 | |
| Record name | Leptospermone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leptospermone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptospermone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEPTOSPERMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F8XBE046L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Allelopathic Origins of a Modern Herbicide: A Technical History of Leptospermone
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, characterization, and mechanism of action of the natural β-triketone, leptospermone.
This technical guide delves into the historical and scientific journey of this compound, from its initial discovery as a natural product to its pivotal role as the chemical blueprint for a significant class of modern synthetic herbicides. We will explore the key scientific milestones, detail the experimental methodologies that have been central to its study, and present the quantitative data that has defined our understanding of this important molecule.
A Serendipitous Discovery: From Allelopathy to a Molecular Template
The story of this compound begins not in a laboratory, but with a simple observation of nature's chemical warfare. In 1977, a biologist at the Western Research Centre of Stauffer Chemical Company observed that very few plants grew under the shade of the crimson bottlebrush plant, Callistemon citrinus.[1] This phenomenon, known as allelopathy, where one plant inhibits the growth of another through the release of chemical compounds, sparked an investigation into the soil beneath the bottlebrush.
Initial extractions of the soil and subsequent bioassays revealed a potent herbicidal agent.[1] This compound was identified as this compound, a β-triketone that had been first isolated in 1927 by A.R. Penfold and J.L. Simonsen from the essential oil of Leptospermum flavescens. While this compound itself was found to be a moderately effective herbicide, its real significance lay in its novel chemical structure, which served as the foundation for the development of a new class of synthetic herbicides.[1]
This compound is a naturally occurring β-triketone found in several members of the Myrtaceae family, most notably the Mānuka tree (Leptospermum scoparium) from New Zealand, from which it derives its name, and the Australian bottlebrush (Callistemon citrinus).[2]
Chemical and Physical Properties
This compound is characterized by a cyclohexanetrione ring with an isovaleroyl side chain. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | [2] |
| Molecular Formula | C₁₅H₂₂O₄ | [2] |
| Molecular Weight | 266.33 g/mol | [2] |
| Appearance | Pale yellow oil | [3] |
| CAS Number | 567-75-9 | [2] |
Key Experimental Protocols
Early Isolation and Synthesis
The initial isolation of this compound by Penfold and Simonsen in 1927 involved the steam distillation of the leaves and terminal branchlets of Leptospermum flavescens. The resulting essential oil was then subjected to fractional distillation to isolate the this compound-rich fraction.
Modern Extraction and Quantification: A Representative Protocol
Modern analysis of this compound from plant sources typically employs steam distillation followed by gas chromatography-mass spectrometry (GC-MS).
Objective: To extract and quantify this compound from the leaves of Leptospermum scoparium.
Materials:
-
Fresh or dried leaves of Leptospermum scoparium
-
Clevenger-type apparatus for hydrodistillation
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
A suitable capillary column (e.g., DB-5MS)
-
This compound standard for calibration
Procedure:
-
Sample Preparation: A known weight of air-dried and ground plant material is subjected to hydrodistillation using a Clevenger-type apparatus for a defined period (e.g., 3 hours).
-
Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
The GC-MS is equipped with a suitable capillary column.
-
A temperature program is set to separate the components of the essential oil. For example, an initial temperature of 60°C held for 1 minute, followed by a ramp of 3°C/min to 250°C, held for 5 minutes.
-
The injector and detector temperatures are set appropriately (e.g., 240°C and 280°C, respectively).
-
A known amount of the essential oil is injected into the GC-MS.
-
-
Identification and Quantification:
-
This compound is identified by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantification is achieved by creating a calibration curve with known concentrations of the this compound standard and comparing the peak area of the sample to the calibration curve.
-
Quantitative Data from Modern Analysis: The concentration of this compound in the essential oil of Leptospermum scoparium can vary significantly depending on the chemotype, geographical location, and season. Some high-triketone chemotypes, particularly from the East Cape of New Zealand, can have this compound concentrations exceeding 20% of the total essential oil.[5][6]
| Plant Source | Extraction Method | Analytical Method | This compound Concentration (% of essential oil) | Reference |
| Leptospermum scoparium (East Cape, NZ) | Steam Distillation | GC-MS | >20% | [5][6] |
| Callistemon citrinus | Hydrodistillation | GC-MS | Variable, often lower than high-triketone L. scoparium | [7][8] |
Mechanism of Action: Inhibition of HPPD
The herbicidal activity of this compound and its synthetic analogues stems from their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine.
In plants, the inhibition of HPPD leads to a buildup of its substrate, 4-hydroxyphenylpyruvate, and a depletion of the downstream product, homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.
Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic bleaching symptoms and ultimately, plant death.
Signaling Pathway of HPPD Inhibition
Experimental Workflow: From Plant to Pure Compound
The following diagram illustrates a typical modern workflow for the isolation and identification of this compound from a plant source.
Conclusion: A Natural Product's Enduring Legacy
The discovery of this compound is a testament to the power of observation in the natural world and the potential for natural products to inspire significant technological advancements. From its humble beginnings as an allelopathic compound in an Australian garden, this compound has provided the chemical scaffold for a major class of commercial herbicides. Its story underscores the importance of continued research into the vast chemical diversity of the plant kingdom, which holds the potential for the discovery of new drugs, agrochemicals, and other valuable bioactive compounds. The detailed study of its mechanism of action not only led to effective weed control solutions but also deepened our understanding of fundamental plant biochemical pathways. The journey of this compound serves as a compelling case study for professionals in drug development and agricultural science, illustrating a highly successful pipeline from natural product discovery to commercial application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Essential oil composition of Callistemon citrinus (Curtis) and its protective efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Leptospermone in Myrtaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptospermone and its β-triketone analogues are secondary metabolites of significant interest, primarily found in species of the Myrtaceae family, such as Leptospermum scoparium (Mānuka) and Callistemon citrinus (Lemon Bottlebrush).[1] These compounds are notable for their potent herbicidal activity, which stems from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, presenting putative steps, relevant quantitative data on the bioactivity of these compounds, and detailed experimental protocols for their study. The information is intended to serve as a foundational resource for researchers in natural product synthesis, herbicide development, and plant biochemistry.
Proposed Biosynthesis Pathway of this compound
The complete biosynthesis pathway of this compound in Myrtaceae has not yet been fully elucidated and remains an active area of research.[1] However, based on the structure of this compound and related β-triketones, a putative pathway has been proposed, suggesting it is a polyketide-like compound.[1] This proposed pathway deviates from the terpenoid pathway common for many other secondary metabolites in Myrtaceae.[1]
The biosynthesis is thought to begin with precursors from primary metabolism. One proposed route involves the condensation of isobutyryl-CoA (derived from the amino acid valine) with three molecules of malonyl-CoA.[1] An alternative starting point could be the formation of phloroglucinol from malonyl-CoA, which then serves as an intermediate.[1] The involvement of a polyketide synthase (PKS) enzyme, possibly a valerophenone synthase (VPS)-like enzyme, is hypothesized to catalyze the key condensation and cyclization steps.[4]
Below is a diagram illustrating the proposed biosynthetic route to this compound and other related β-triketones found in Myrtaceae.
Quantitative Data: Bioactivity of β-Triketones
The primary mechanism of action for the herbicidal properties of this compound and its analogues is the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][5] Quantitative data from various studies demonstrate the potent inhibitory effects of these natural compounds.
Table 1: HPPD Enzyme Inhibition by β-Triketones from Leptospermum scoparium
This table summarizes the half-maximal inhibitory concentrations (I₅₀) of various extracts and purified compounds from Mānuka against the HPPD enzyme.
| Compound/Extract | Apparent I₅₀ (µg/mL) | Source |
| Mānuka Oil (Crude) | 15.0 | [3] |
| Triketone-Rich Fraction | 4.02 | [3] |
| This compound | 3.14 | [3] |
| Grandiflorone | 0.22 | [3] |
| Flavesone | Not Active | [3] |
| Sulcotrione (Synthetic) | 0.25 (250 nM) | [3][6] |
Data from whole-plant bioassays showed a similar trend, with the triketone-rich fraction and purified this compound being approximately 10 times more active than the crude Mānuka oil.[3]
Table 2: Scabicidal Activity of β-Triketones from Leptospermum scoparium
This table presents the median lethal concentration (LC₅₀) and median lethal time (LT₅₀) of β-triketones against Sarcoptes scabiei mites, demonstrating their potential as therapeutic agents.
| Compound | Miticidal LC₅₀ (mM at 4h) | Miticidal LT₅₀ (h at 150 mM) | Ovicidal LC₅₀ (mM, Young Eggs) | Ovicidal LC₅₀ (mM, Mature Eggs) | Source |
| Flavesone | 61.7 | 1.4 | - | - | [7][8] |
| This compound | 58.6 | 1.3 | 33.6 | 75.9 | [7][8] |
| Isothis compound | 60.2 | 1.4 | - | - | [7][8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.
Metabolite Extraction and Analysis
Objective: To extract, identify, and quantify this compound and its precursors from Myrtaceae plant tissue (e.g., leaves), where they are localized in oil glands.[4]
Protocol:
-
Tissue Homogenization: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: Suspend the powdered tissue in a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate). Perform sonication for 30 minutes to lyse the oil glands, followed by shaking for 24 hours at room temperature.[9]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator.
-
Fractionation (Optional): For precursor identification, the crude extract can be fractionated using column chromatography on silica gel with a gradient of solvents of increasing polarity.
-
Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profile the volatile and semi-volatile components of the extract. Use authentic standards for the identification and quantification of this compound, flavesone, and isothis compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR for the structural elucidation of purified compounds and for quantification.[7][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile or thermally labile precursors and intermediates in the pathway.[9]
-
Gene Identification and Expression Analysis
Objective: To identify candidate genes encoding the biosynthetic enzymes (e.g., PKS) and to analyze their expression patterns in different tissues and under various conditions.
Protocol:
-
RNA Extraction: Extract total RNA from tissues known to produce this compound (e.g., young leaves). Use a protocol optimized for plants with high contents of secondary metabolites and polysaccharides.[11]
-
Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the extracted RNA to generate a transcriptome. This is a powerful tool for gene discovery without a reference genome.[12]
-
Candidate Gene Identification: Search the transcriptome data for sequences with homology to known polyketide synthases (PKS), chalcone synthases (CHS), and other related enzymes from other species.[4][12] The Leptospermum scoparium genome provides a direct resource for identifying these genes.[13]
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression of candidate genes. Design specific primers for the identified genes and measure their transcript levels in different tissues (leaves, stems, flowers) to correlate gene expression with β-triketone accumulation.
Heterologous Protein Expression and Enzyme Assays
Objective: To confirm the function of candidate biosynthetic enzymes by expressing them in a heterologous host and performing in vitro assays.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative PKS) from cDNA and clone it into an E. coli expression vector (e.g., pET series).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[11]
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, the hypothesized substrates (e.g., isobutyryl-CoA and malonyl-CoA), and necessary cofactors in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.
-
Stop the reaction by adding acid and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by GC-MS or LC-MS to determine if the expected intermediate or final product has been synthesized.[14]
-
For kinetic analysis, vary the substrate concentrations to determine Kₘ and Vₘₐₓ values.
-
Visualization of Experimental Workflow
The following diagram outlines a general workflow for the discovery and characterization of a plant secondary metabolite pathway, such as that of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Triketones from Leptospermum scoparium (mānuka) oil show potential as scabicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-triketones from myrtaceae: isothis compound from leptospermum scoparium and papuanone from corymbia dallachiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A whole genome assembly of Leptospermum scoparium (Myrtaceae) for mānuka research [agris.fao.org]
- 14. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Leptospermone as an HPPD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptospermone, a naturally occurring β-triketone found in plants of the Leptospermum genus, has garnered significant attention as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the metabolic pathways of both plants and animals. In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, vital components for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the disruption of carotenoid biosynthesis, ultimately resulting in plant death. This mechanism forms the basis for the development of a class of synthetic herbicides. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an HPPD inhibitor, focusing on its biochemical interactions, kinetic properties, and the downstream physiological effects.
Core Mechanism of HPPD Inhibition by this compound
This compound functions as a competitive and reversible inhibitor of HPPD.[1] Its inhibitory activity is centered on its interaction with the enzyme's active site, which contains a crucial Fe(II) ion for catalysis. The core of this compound's mechanism of action lies in the ability of its β-triketone moiety to chelate the ferrous iron in the HPPD active site, thereby preventing the binding of the natural substrate, p-hydroxyphenylpyruvate (HPP).
Molecular Interaction with the HPPD Active Site
The catalytic domain of HPPD features a highly conserved active site. Computational and structural studies have elucidated that the 1,3-diketone functionality of this compound is essential for its inhibitory activity. This group interacts directly with the Fe(II) ion, forming a stable bidentate complex.[2] This interaction effectively blocks the substrate from accessing the catalytic iron, thus inhibiting the dioxygenase activity of the enzyme. Furthermore, the lipophilic side chain of this compound is thought to interact with a hydrophobic pocket near the active site, contributing to the overall binding affinity and potency of the inhibitor.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs against HPPD has been quantified using various in vitro assays. The most common metrics reported are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[1][3][4]
| Compound | Enzyme Source | IC50 | Ki | Reference |
| This compound | Arabidopsis thaliana HPPD | 3.14 µg/mL | Not Reported | [1] |
| This compound | Recombinant E. coli expressing plant HPPD | 20 µM | Not Reported | [5] |
| Grandiflorone | Arabidopsis thaliana HPPD | 0.22 µg/mL | Not Reported | [1] |
| Sulcotrione (synthetic) | Arabidopsis thaliana HPPD | 250 ± 21 nM | Not Reported | [6] |
| Mesotrione (synthetic) | Arabidopsis thaliana HPPD | Not Reported | Not Reported |
Experimental Protocols
HPPD Inhibition Assay (Oxygen Consumption Method)
This method measures the activity of HPPD by monitoring the consumption of oxygen during the conversion of HPP to homogentisate.
Materials:
-
Purified HPPD enzyme
-
p-hydroxyphenylpyruvate (HPP) substrate solution
-
This compound (or other inhibitor) solution at various concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
Iron(II) solution (e.g., (NH4)2Fe(SO4)2)
-
Oxygen electrode or other oxygen sensing system
Protocol:
-
Prepare the reaction mixture in the assay buffer containing a known concentration of HPP and the iron(II) solution.
-
Add varying concentrations of the this compound solution to the reaction mixtures. A control with no inhibitor should be included.
-
Initiate the reaction by adding a specific amount of purified HPPD enzyme.
-
Immediately begin monitoring the rate of oxygen consumption using an oxygen electrode at a constant temperature (e.g., 30°C).
-
Record the initial rate of oxygen consumption for each inhibitor concentration.
-
Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value.[7]
HPPD Inhibition Assay (Spectrophotometric Method)
This assay is a high-throughput method that measures the remaining substrate (HPP) after the enzymatic reaction.
Materials:
-
Purified HPPD enzyme
-
HPP substrate solution
-
This compound (or other inhibitor) solution at various concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
Iron(II) solution
-
Borate solution
-
Microplate reader
Protocol:
-
In a 96-well plate, add the iron(II) solution and the assay buffer to each well.
-
Add the this compound solution at various concentrations to the respective wells.
-
Add the purified HPPD enzyme to all wells except the blank.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HPP substrate solution to all wells.
-
Incubate the plate for a specific time to allow the reaction to proceed.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add a borate solution to form a complex with the remaining HPP, which can be measured spectrophotometrically.
-
Read the absorbance at a specific wavelength to determine the amount of unreacted HPP.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[8]
Signaling Pathways and Logical Relationships
The inhibition of HPPD by this compound initiates a cascade of events within the plant, ultimately leading to its demise. The primary consequence is the depletion of plastoquinone and tocopherols.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. punnettsquare.org [punnettsquare.org]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Allelopathic Power of Leptospermone: A Technical Guide to its Properties in Soil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptospermone, a naturally occurring β-triketone allelochemical, has garnered significant attention for its potent herbicidal properties. This technical guide provides an in-depth analysis of the allelopathic characteristics of this compound within the soil environment. It details its mechanism of action, impact on soil microbial communities, and its environmental fate. The guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes to facilitate further research and development in the fields of agriculture and pharmacology.
Introduction
Allelopathy, the chemical inhibition of one plant by another, is a critical factor in plant-plant and plant-microbe interactions.[1] this compound is a prime example of an allelochemical with significant biological activity.[2] This β-triketone is a natural product that inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This mode of action is the basis for its herbicidal effects, causing bleaching and ultimately death in susceptible plants.[2][4] Understanding the behavior of this compound in the soil is crucial for its potential application as a bioherbicide and for exploring its broader pharmacological applications.
Mechanism of Allelopathic Action
The primary molecular target of this compound in plants is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols, essential components for plant survival.[5][6]
-
Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway.[6]
-
Tocopherols (Vitamin E) are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.[5][6]
By inhibiting HPPD, this compound triggers a cascade of events within the plant:
-
Inhibition of Plastoquinone and Tocopherol Synthesis: The direct inhibition of HPPD halts the production of its product, homogentisate, which is the precursor for both plastoquinone and tocopherols.[7]
-
Disruption of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor inhibits phytoene desaturase, leading to a blockage in the carotenoid biosynthesis pathway.[6]
-
Chlorophyll Degradation (Bleaching): Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching or whitening of the plant tissues.[7]
-
Oxidative Stress: The depletion of tocopherols and the breakdown of the photosynthetic machinery lead to the accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[8]
-
Growth Inhibition and Plant Death: The combination of these factors leads to a dramatic reduction in plant growth and ultimately, death.[2]
Signaling Pathway of this compound's Herbicidal Action
Quantitative Data on this compound's Allelopathic Properties
The efficacy of this compound as an allelochemical is dependent on its concentration, the target species, and environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound on HPPD
| Target Organism/Enzyme Source | IC50 (µg/mL) | Reference |
| Arabidopsis thaliana HPPD | 3.14 | [3] |
| Manuka Oil (crude) | 15.0 | [3] |
| Triketone-rich fraction | 4.02 | [3] |
| Grandiflorone (another β-triketone) | 0.22 | [3] |
Table 2: Environmental Fate and Soil Interaction of this compound
| Parameter | Value | Soil Type/Conditions | Reference |
| Half-life (DT50) | |||
| < 10 days | Arable Soil (P) | [9] | |
| ~9 days | Arable Soil (SJF) | [10][11] | |
| Adsorption Coefficient (Koc) | |||
| 144 mL/g | Arable Soil (P) | [10][11] | |
| 137 mL/g | Arable Soil (SJF) | [10][11] | |
| Freundlich Adsorption Coefficient (Kfa) | |||
| ~1.2 | Arable Soils (P and SJF) | [9] |
Effects on Soil Microbial Communities
This compound, when introduced into the soil, can have a significant, though often transient, impact on the resident microbial communities.
-
Bacterial Communities: Studies have shown that this compound can alter the structure of soil bacterial communities.[9][12] For instance, an increase in the abundance of β-Proteobacteria and γ-Proteobacteria has been observed in this compound-treated soils, while the relative abundance of Acidobacteria has been shown to decrease.[9] The resilience of the bacterial community appears to be linked to the dissipation of this compound in the soil.[9][12]
-
Fungal Communities: The fungal community in soil is also sensitive to the presence of this compound.[10][13] Significant changes in the diversity and structure of fungal communities have been reported, with some soils showing a recovery of the fungal community after the complete dissipation of the bioherbicide, while in others, the changes persisted.[10][11]
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying the allelopathic properties of this compound in soil.
Soil Microcosm Study
This protocol is designed to assess the fate of this compound and its impact on microbial communities in a controlled laboratory setting.
Materials:
-
Sieved and characterized arable soil
-
This compound standard
-
Sterile water
-
Microcosm containers (e.g., glass jars with breathable lids)
-
Incubator
Procedure:
-
Soil Preparation: Air-dry and sieve the soil (e.g., through a 2 mm mesh). Characterize the soil for its physicochemical properties (pH, organic matter content, texture).
-
Microcosm Setup: Weigh a standardized amount of soil (e.g., 100 g) into each microcosm container.
-
This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired final concentration (e.g., 5 µg/g of soil). A control group with only the solvent should be included. Allow the solvent to evaporate completely.
-
Moisture Adjustment: Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) with sterile water.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 45 days).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 15, 30, and 45 days), destructively sample triplicate microcosms for each treatment.
-
Analysis: Sub-sample the soil for this compound extraction and quantification, and for microbial community analysis.
This compound Extraction and Quantification from Soil
This protocol details the extraction of this compound from soil samples and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ethyl acetate
-
Methanol
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: To a known weight of soil (e.g., 10 g), add a defined volume of extraction solvent (e.g., 20 mL of ethyl acetate). Shake vigorously for a set time (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the soil particles.
-
Solvent Collection: Carefully collect the supernatant. Repeat the extraction process on the soil pellet with fresh solvent.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Reconstitution: Re-dissolve the dried extract in a small, known volume of methanol (e.g., 1 mL).
-
HPLC Analysis: Inject a filtered aliquot of the reconstituted extract into the HPLC system. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) and detect this compound at its maximum absorbance wavelength (e.g., 280 nm).
-
Quantification: Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with known concentrations of a this compound standard.
HPPD Inhibition Assay
This bioassay is used to determine the inhibitory activity of this compound on the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)
-
p-Hydroxyphenylpyruvate (HPPA) substrate solution
-
Assay buffer (e.g., Tris-HCl with ascorbic acid and FeSO4)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the assay buffer and the HPPD enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a control with only the solvent.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to all wells.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The product of the HPPD reaction, homogentisate, can be enzymatically converted to a colored compound for detection.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Studying this compound in Soil
Conclusion
This compound exhibits potent allelopathic properties in the soil, primarily through the inhibition of the HPPD enzyme in susceptible plants. Its environmental fate is characterized by relatively rapid degradation, driven by both biotic and abiotic factors. While it can cause transient shifts in soil microbial communities, the ecosystem tends to show resilience following its dissipation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the potential of this compound as a bioherbicide and to explore its broader applications. Future research should focus on optimizing its formulation for targeted delivery, understanding its long-term ecological impacts, and exploring the diversity of its derivatives for novel drug development.
References
- 1. Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]
- 12. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Leptospermone for Cellular and Systemic Uptake
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the physicochemical characteristics of leptospermone, a natural β-triketone, and their influence on its absorption and transport across biological barriers. The guide synthesizes key data, outlines experimental methodologies for uptake analysis, and visualizes the underlying biological and experimental processes.
Introduction
This compound is a naturally occurring phytotoxin known for its herbicidal activity, which stems from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] For any compound to exert its biological effect, it must first be absorbed from the environment and transported to its molecular target site. The efficiency of this uptake and translocation is fundamentally governed by its physicochemical properties.[1][2] Understanding these properties is crucial for applications in agrochemistry and potentially for drug development, where membrane transport is a critical determinant of efficacy. This guide explores the key parameters of this compound that facilitate its biological uptake.
Physicochemical Properties of this compound
The uptake of a molecule across biological membranes is influenced by a combination of factors including its size, lipophilicity, charge, and solubility.[3][4] The properties of this compound are consistent with a compound that can readily cross biological membranes.[1][2] A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | [5][6] |
| Molecular Weight | 266.33 g/mol | [6][7] |
| logP (o/w) | 1.885 (estimated) | [5] |
| Water Solubility | 0.7124 mg/L @ 25 °C (estimated) | [5] |
| pKa | Experimentally measured, value consistent with a weakly acidic group | [1][2] |
| Hydrogen Bond Donors | Data not available | |
| Hydrogen Bond Acceptors | Data not available | |
| Rotatable Bonds | Data not available |
Note: While some properties like pKa, hydrogen bond donors/acceptors, and rotatable bonds have been identified as important for this compound's uptake, specific quantitative values were not available in the cited literature.[1][2]
Uptake and Translocation Mechanisms
In plant systems, the physicochemical profile of this compound facilitates its efficient uptake by the roots and subsequent translocation to the foliage.[1][2]
Root Uptake and Acropetal Movement: this compound is readily absorbed from the soil by the roots.[1][2] Its translocation is largely driven by the transpiration stream, an upward movement of water from the roots to the leaves. This process is known as acropetal movement.[1] Studies using radiolabeled this compound have shown that approximately 50% of the compound absorbed by the roots is translocated to the foliage, indicating rapid movement.[1][2]
Role of Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. There is a strong correlation between the logP of root-absorbed pesticides and their concentration in the transpiration stream.[2] Compounds with a logP value between 2 and 3, like this compound, exhibit optimal translocation.[2] Molecules with lower logP values struggle to cross the lipid-rich Casparian strip and cell membranes, while those with higher logP values tend to become trapped within the lipid components of cells.[2] The logP of this compound is therefore ideal for enabling its movement from the roots into the plant's vascular system.[2]
Poor Phloem Mobility: In contrast to its efficient root uptake, this compound demonstrates very little movement away from the point of application on foliage.[1][2] This indicates poor phloem mobility, meaning it is not effectively transported from the leaves to other parts of the plant, such as the meristems.[2]
Experimental Protocols for Uptake Studies
The investigation of this compound's uptake and translocation has been effectively carried out using radiolabeling techniques. This approach allows for precise quantification of the compound within different plant tissues.
Protocol: Root Uptake and Translocation of [¹⁴C]-Leptospermone
This protocol is adapted from methodologies used to study the in planta mechanism of action of this compound.[2]
1. Synthesis of Radiolabeled Compound:
-
[¹⁴C]-leptospermone is synthesized with a known specific activity (e.g., 34.12 mCi/mmol).[2]
2. Plant Cultivation:
-
Grow test plants, such as large crabgrass (Digitaria sanguinalis), under controlled laboratory conditions to a suitable size.
3. Preparation of Incubation Medium:
-
Prepare a hydroponic or similar aqueous solution.
-
Add a known concentration of [¹⁴C]-leptospermone to the medium.
4. Root Exposure:
-
Carefully place the roots of the test plants into the incubation medium containing [¹⁴C]-leptospermone.
-
Maintain the plants under conditions that encourage transpiration (e.g., light and air flow) for a defined period, typically 24 hours.[2] Ensure the medium level is maintained.
5. Harvesting and Washing:
-
After the incubation period, remove the plants from the medium.
-
Wash the roots vigorously three separate times in a large excess of water to remove any non-absorbed compound from the root surface.[2]
6. Sample Processing:
-
Separate the plant into different tissues (e.g., roots, shoots, foliage).
-
Dry the tissue samples in an oven (e.g., 65°C for 48 hours) and record the dry weight.[2]
7. Quantification:
-
Oxidize the dried plant samples.
-
Quantify the amount of ¹⁴C in each tissue type using liquid scintillation counting.
-
Calculate the percentage of absorbed this compound that was translocated to different parts of the plant.
8. Data Analysis:
-
Determine the total uptake by the roots (e.g., ~3.0% of the total [¹⁴C]-leptospermone in the medium was absorbed in one study).[2]
-
Calculate the distribution of the radiolabel within the plant to assess translocation efficiency.
Conclusion
The physicochemical properties of this compound, particularly its molecular weight and logP value, are highly conducive to its uptake and translocation within plant systems via root absorption. Its profile allows for efficient passage across cellular membranes and rapid movement through the xylem, driven by the transpiration stream. However, these same properties result in poor phloem mobility, limiting its translocation from foliar applications. The experimental protocols outlined, centered on radiolabeling, provide a robust framework for quantifying these biological transport phenomena. For researchers in drug development, the principles governing this compound's transport offer valuable insights into how small molecules with similar physicochemical characteristics may behave when crossing biological barriers.
References
- 1. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties determine nanomaterial cellular uptake, transport and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of Drugs Through Biological Barriers—An Asset or Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 567-75-9 [thegoodscentscompany.com]
- 6. This compound | C15H22O4 | CID 3083632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isothis compound | C15H22O4 | CID 59518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Insecticidal Potential of Leptospermone Against Aedes aegypti: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aedes aegypti, the primary vector for dengue, Zika, chikungunya, and yellow fever, poses a significant global health threat. The escalating issue of insecticide resistance necessitates the exploration of novel mosquitocidal compounds with unique modes of action. Leptospermone, a naturally occurring β-triketone derived from the manuka plant (Leptospermum scoparium), has emerged as a promising candidate. This technical guide provides an in-depth analysis of the insecticidal potential of this compound against Ae. aegypti, focusing on its toxicological effects, mechanism of action, and experimental validation. Current research indicates that this compound exhibits potent adulticidal and larvicidal activities through the novel mechanism of carbonic anhydrase inhibition, presenting a valuable avenue for the development of new and effective vector control strategies.
Toxicological Profile of this compound Against Aedes aegypti
This compound has demonstrated significant toxicity to both adult and larval stages of Aedes aegypti. Its efficacy has been evaluated through various bioassays, with key quantitative data summarized below.
Table 1: Adulticidal Activity of this compound against Aedes aegypti
| Bioassay Type | Strain | LD50 (ng/mg mosquito) | 95% Confidence Interval | Reference |
| Topical Application | Rockefeller | 158.4 (blood-fed) | 124.3 - 204.3 | [1] |
| Topical Application | Not Specified | 150 | Not Specified | [2] |
| Tarsal Contact | Not Specified | 357 ng/cm² | Not Specified | [2] |
Table 2: Larvicidal Activity of this compound and Related Compounds against Aedes aegypti
| Compound | Strain | LC50 (ppm) | Exposure Time (hours) | Reference |
| Leptospermum scoparium essential oil (11.86% this compound) | Not Specified | 47.97 | Not Specified | [3][4] |
| L. scoparium Fraction 2 (56.6% this compound) | Not Specified | 12.24 | Not Specified | [3][4] |
| Dichlorphenamide (CA inhibitor) | Not Specified | Not specified, but most potent of 5 tested | 24 | [1][3] |
| Methazolamide (CA inhibitor) | Not Specified | 75 | Not Specified | [1] |
| Acetazolamide (CA inhibitor) | Not Specified | 70 | Not Specified | [1] |
Note: Direct LC50 values for pure this compound on Ae. aegypti larvae were not found in the reviewed literature. The data for L. scoparium oil and its fractions provide an indication of its larvicidal potential.
Ovicidal Activity
Currently, there is a lack of specific quantitative data on the ovicidal activity of this compound against Aedes aegypti. Further research is required to evaluate its efficacy in preventing egg hatching.
Mechanism of Action: A Novel Target in Mosquitoes
The primary mode of action of this compound in insects is the inhibition of carbonic anhydrase (CA), a departure from its herbicidal activity which involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental for maintaining pH homeostasis and facilitating ion transport, particularly in the mosquito midgut.[4][5] this compound has been shown to inhibit Ae. aegypti CA with an IC50 of 2.8 µM.[1] This inhibition disrupts the delicate pH balance within the mosquito's midgut, which is essential for digestive processes and overall physiological function.[2] Studies have demonstrated that this compound significantly reduces the midgut pH in Ae. aegypti.[2]
Interestingly, this compound shows a high degree of selectivity, exhibiting potent inhibition of mosquito CA while having minimal effect on mammalian CAs.[2] This selectivity is a highly desirable trait for the development of safe and targeted insecticides.
The following diagram illustrates the proposed mechanism of action:
Effects on Detoxification Enzymes
The direct impact of this compound on the primary detoxification enzyme families in Aedes aegypti (Cytochrome P450s, Glutathione S-Transferases, and Esterases) has not been extensively studied. However, research on other carbonic anhydrase inhibitors has shown potential interactions with these detoxification pathways. For instance, some CA inhibitors have been observed to inhibit certain cytochrome P450 enzymes. This suggests that beyond its primary mode of action, this compound could potentially influence the mosquito's ability to metabolize xenobiotics, which warrants further investigation. Understanding these interactions is crucial, as it could impact the development of resistance and the efficacy of this compound in field populations.
Experimental Protocols
The following sections detail the methodologies employed in the toxicological evaluation of this compound against Aedes aegypti.
Adult Topical Application Bioassay
This method is utilized to determine the dose-response of adult mosquitoes to a topically applied insecticide.
Larval Bioassay
This protocol is used to assess the larvicidal efficacy of a compound.
Carbonic Anhydrase Inhibition Assay
This in vitro assay measures the inhibitory potential of a compound against carbonic anhydrase.
Future Directions and Conclusion
This compound presents a compelling case as a lead compound for the development of a new class of mosquitocides. Its novel mode of action, targeting carbonic anhydrase, offers a potential solution to combat insecticide resistance that has developed against conventional neurotoxic insecticides.
Key areas for future research include:
-
Ovicidal and Pupicidal Activity: A thorough evaluation of this compound's impact on all mosquito life stages is necessary for a complete understanding of its potential in integrated vector management programs.
-
Detoxification Enzyme Interactions: Investigating the effects of this compound on the detoxification enzyme profiles of Ae. aegypti will provide insights into potential resistance mechanisms.
-
Field Efficacy: Translating laboratory findings to field or semi-field conditions is a critical step in validating its practical utility.
-
Formulation Development: Optimizing formulations to enhance stability, residual activity, and delivery to target sites will be crucial for commercialization.
References
- 1. Toxicity and Physiological Actions of Carbonic Anhydrase Inhibitors to Aedes aegypti and Drosophila melanogaster [mdpi.com]
- 2. Mode of toxicity of the β-triketone this compound to Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and Physiological Actions of Carbonic Anhydrase Inhibitors to Aedes aegypti and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase in the adult mosquito midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase in the midgut of larval Aedes aegypti: cloning, localization and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antimicrobial Activity of Leptospermone Against Foodborne Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of leptospermone, a naturally occurring β-triketone, against a panel of significant foodborne bacteria. The document summarizes key quantitative data, details the experimental methodologies for assessing antimicrobial efficacy, and illustrates the experimental workflow.
Quantitative Antimicrobial Activity of this compound
This compound has demonstrated notable inhibitory activity against several Gram-positive and Gram-negative foodborne pathogens. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
A key study by Jeong et al. (2018) systematically evaluated the antimicrobial effects of this compound isolated from Leptospermum scoparium seeds against six major foodborne bacteria. The results indicated that this compound exhibits potent antimicrobial activity, with MIC values ranging from 23.6 to 69.7 μg/mL.[1][2] The study also highlighted the structure-activity relationship, noting that the cyclic triketone structure of this compound is crucial for its antimicrobial efficacy.[2]
The quantitative data from this study, comparing this compound to some of its derivatives and the antibiotic tetracycline, are summarized in the table below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives Against Foodborne Bacteria
| Compound | Listeria monocytogenes | Staphylococcus aureus | Staphylococcus intermedius | Salmonella typhimurium | Shigella flexneri | Shigella sonnei |
| This compound | 23.63 | 45.25 | 48.5 | 69.7 | 55.4 | 58.6 |
| 1,2,3-Cyclohexanetrione-1,3-dioxime | 43.9 | 65.8 | 68.2 | 88.5 | 74.3 | 77.1 |
| 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione | 48.1 | 55.4 | 59.3 | 75.8 | 68.2 | 70.5 |
| Tetracycline (Positive Control) | 5.85 | 8.75 | 9.2 | 25.4 | 15.6 | 18.3 |
| Data are presented as μg/mL. Source: Jeong et al., 2018.[1][2] |
Experimental Protocols
The following sections detail the standard methodologies employed for the evaluation of the antimicrobial activity of this compound.
Agar Diffusion Method (Qualitative Screening)
The agar diffusion method is a preliminary test to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a disk or well through the agar, resulting in a zone of growth inhibition.[3][4][5]
2.1.1 Bacterial Strain Preparation:
-
Bacterial strains (Listeria monocytogenes, Salmonella typhimurium, Shigella flexneri, Shigella sonnei, Staphylococcus intermedius, and Staphylococcus aureus) are cultured in appropriate broth (e.g., Nutrient Broth or Tryptic Soy Broth) at 37°C for 24 hours.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.0 × 10⁸ CFU/mL.
2.1.2 Plate Inoculation and Sample Application:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Sterile paper discs (8 mm in diameter) are impregnated with known concentrations of this compound (e.g., ranging from 0.125 to 2.0 mg/disc).
-
The impregnated discs are placed on the surface of the inoculated MHA plates.
-
A negative control (solvent-only disc) and a positive control (disc with a standard antibiotic) are included.
2.1.3 Incubation and Interpretation:
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Broth Microdilution Method (Quantitative MIC Determination)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
2.2.1 Preparation of Reagents and Inoculum:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Bacterial strains are cultured and standardized to a 0.5 McFarland turbidity as described for the agar diffusion method. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.
2.2.2 Assay Procedure:
-
Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 24 hours.
2.2.3 MIC Determination:
-
Following incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial viability.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the antimicrobial activity of this compound, from the initial preparation of bacterial cultures to the final determination of the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
This compound demonstrates significant antimicrobial activity against a range of important foodborne bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential natural antimicrobial agent for food preservation or as a lead compound in drug discovery. Future studies should focus on elucidating the precise molecular mechanism of action and conducting in vivo efficacy and safety evaluations.
References
- 1. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure-activity relationships of its derivatives against foodborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 4. akjournals.com [akjournals.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
The Role of Leptospermone as a Natural Herbicide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leptospermone, a naturally occurring β-triketone compound, has garnered significant attention in the agrochemical industry for its potent herbicidal properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its biosynthetic origins, and its practical applications in weed management. Drawing from extensive scientific literature, this document outlines the key signaling pathways affected by this compound, details experimental protocols for its evaluation, and presents quantitative efficacy data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel herbicidal agents.
Introduction: The Allelopathic Origins of a Potent Herbicide
This compound is a natural allelochemical produced by plants of the Myrtaceae family, notably the Australian bottlebrush (Callistemon citrinus) and the Mānuka tree (Leptospermum scoparium)[1]. Its discovery as a potent phytotoxin paved the way for the development of a successful class of synthetic herbicides. The commercial herbicide, mesotrione, is a synthetic analogue of this compound, highlighting the importance of natural product scaffolds in modern herbicide design[2]. This compound exerts its herbicidal effect through the inhibition of a key plant enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to a cascade of physiological disruptions and ultimately, plant death. This guide will delve into the intricate details of this process.
Mechanism of Action: Inhibition of HPPD and its Consequences
The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols (Vitamin E) by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate[3].
The HPPD Inhibition Signaling Pathway
This compound acts as a competitive inhibitor of HPPD. By blocking this enzyme, it disrupts two critical downstream pathways:
-
Plastoquinone Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component in the carotenoid biosynthesis pathway.
-
Carotenoid Biosynthesis: Carotenoids are vital pigments that protect chlorophyll from photo-oxidation.
The inhibition of HPPD by this compound initiates a signaling cascade that leads to the characteristic bleaching symptoms observed in susceptible plants. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a loss of photosynthetic capability and eventual cell death.
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to originate from the phloroglucinol pathway. The core structure is derived from the condensation of three molecules of malonyl-CoA.
Quantitative Data on Herbicidal Activity
The efficacy of this compound and its derivatives has been quantified through various bioassays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro HPPD Inhibition by this compound and Related Compounds
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Manuka Oil | Plant | 15.0 | [4] |
| Triketone-rich fraction | Plant | 4.02 | [4] |
| This compound | Plant | 3.14 | [4] |
| Grandiflorone | Plant | 0.22 | [4] |
Table 2: Herbicidal Efficacy of this compound in Whole-Plant Bioassays
| Application Type | Target Weed | Application Rate | Efficacy | Reference |
| Pre-emergence | Broadleaf and grass weeds | 3 L/ha | Control | [5][6][7][8] |
| Post-emergence | Broadleaf and grass weeds | 3 L/ha | Control | [5][6][7][8] |
Table 3: Physicochemical and Translocation Properties of this compound
| Property | Value | Significance | Reference |
| Root Absorption | High | Readily taken up from the soil. | [2][9][10][11] |
| Acropetal Translocation (Root to Shoot) | ~50% of absorbed amount | Rapid movement to foliage where it exerts its effect. | [2][9][10][11] |
| Phloem Mobility (Foliar Application) | Poor | Limited translocation from the point of application on leaves. | [2][9][10][11] |
| Soil Dissipation (DT50) | 4-9 days (soil dependent) | Moderate persistence in the soil. | [5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicidal activity. The following sections outline generalized protocols for key experiments.
HPPD Enzyme Inhibition Assay
This assay spectrophotometrically measures the activity of HPPD in the presence of inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPPD.
Principle: The assay measures the rate of conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate by HPPD. The decrease in enzyme activity in the presence of an inhibitor is quantified.
Materials:
-
Plant tissue rich in HPPD (e.g., young leaves)
-
Extraction buffer (e.g., phosphate buffer with protease inhibitors)
-
p-Hydroxyphenylpyruvate (HPP) substrate solution
-
Ascorbate solution
-
Spectrophotometer
-
This compound stock solution and serial dilutions
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction:
-
In a microplate or cuvette, combine the enzyme extract, ascorbate solution, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the HPP substrate.
-
-
Measurement:
-
Monitor the change in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the formation of homogentisate.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Whole-Plant Herbicidal Bioassay
This bioassay evaluates the herbicidal efficacy of this compound on whole plants under controlled conditions.
Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound.
Principle: Weed species are grown in a controlled environment and treated with this compound at different growth stages. The herbicidal effect is evaluated based on visual symptoms and biomass reduction.
Materials:
-
Seeds of target weed species
-
Pots or trays with a suitable soil mix
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
This compound formulation (e.g., emulsifiable concentrate)
-
Spray chamber for uniform application
Procedure for Pre-emergence Assay:
-
Fill pots with soil and sow the seeds of the target weed species at a uniform depth.
-
Apply the this compound formulation to the soil surface at various rates.
-
Include an untreated control group.
-
Place the pots in a growth chamber and water as needed.
-
After a specified period (e.g., 14-21 days), assess the germination rate, visual injury (e.g., bleaching, stunting), and shoot dry weight.
Procedure for Post-emergence Assay:
-
Sow weed seeds and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Apply the this compound formulation as a foliar spray at various rates.
-
Include an untreated control group.
-
Return the plants to the growth chamber.
-
After a specified period (e.g., 7-14 days), assess visual injury and harvest the above-ground biomass to determine the fresh and dry weights.
Experimental Workflow for Natural Herbicide Discovery
The discovery and development of natural herbicides like this compound follow a structured workflow.
Conclusion and Future Perspectives
This compound serves as a compelling example of how natural products can inspire the development of effective and commercially successful agrochemicals. Its specific mode of action, targeting the HPPD enzyme, offers a valuable tool for weed management, particularly in the context of evolving herbicide resistance to other modes of action. Further research into the biosynthesis of this compound and the identification of other novel β-triketones from natural sources could lead to the discovery of new herbicidal compounds with improved efficacy and environmental profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to advance the field of natural product-based herbicide discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]
- 8. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
Leptospermone: A Natural Blueprint for a New Generation of Synthetic Herbicides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The natural world has long been a source of inspiration for the development of novel pharmaceuticals and agrochemicals. One compelling example of this is the journey of leptospermone, a naturally occurring β-triketone, from a plant allelochemical to the structural template for a commercially successful class of synthetic herbicides. This technical guide provides a comprehensive overview of this compound's mode of action and details its pivotal role in the creation of 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides.
Introduction: The Allelopathic Origins of a Herbicide Scaffold
This compound is a natural product found in the essential oils of plants from the Myrtaceae family, such as the Manuka tree (Leptospermum scoparium) and the Bottlebrush plant (Callistemon citrinus).[1] Its herbicidal properties were first noted through observations of suppressed plant growth in the vicinity of these plants, a phenomenon known as allelopathy.[2] This natural herbicidal activity, characterized by a distinct bleaching of plant tissues, prompted further investigation into its mechanism of action and potential as a lead compound for new herbicide development.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary molecular target of this compound and its synthetic derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the metabolic pathway of the amino acid tyrosine. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E).
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the biosynthesis of carotenoids. Carotenoids are pigments that play a vital role in protecting chlorophyll from photo-oxidative damage. By inhibiting HPPD, this compound and its analogs disrupt the production of plastoquinone, leading to a downstream inhibition of carotenoid biosynthesis.[1] The absence of protective carotenoids results in the rapid degradation of chlorophyll under light, causing the characteristic bleaching symptoms and ultimately leading to plant death.
dot
Caption: Signaling pathway of HPPD inhibition by this compound and synthetic triketones.
This compound as a Blueprint for Synthetic Herbicides
The discovery of this compound's mode of action provided a valuable pharmacophore for the rational design of synthetic herbicides. While effective, natural this compound has limitations for commercial agricultural use, including metabolic instability and lower potency compared to synthetic analogs.[4]
Chemical synthesis efforts focused on modifying the this compound structure to enhance its herbicidal efficacy, selectivity, and environmental stability. This led to the development of the triketone class of herbicides, which are now widely used in modern agriculture. A prominent example is mesotrione, a selective pre- and post-emergence herbicide used to control broadleaf weeds in corn.[5]
The synthesis of mesotrione is a multi-step process that, while not a direct modification of the natural product, utilizes the core chemical principles of the this compound structure. The general synthetic route involves the reaction of 2-nitro-4-methylsulfonylbenzoyl chloride with 1,3-cyclohexanedione, followed by a rearrangement reaction.
dot
Caption: Simplified workflow for the chemical synthesis of mesotrione.
Quantitative Data on HPPD Inhibition
The efficacy of this compound and its synthetic derivatives as HPPD inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound | Type | Target Organism/Enzyme Source | IC50 Value | Reference |
| This compound | Natural | Arabidopsis thaliana HPPD | 3.14 µg/mL | [6] |
| Grandiflorone | Natural | Arabidopsis thaliana HPPD | 0.22 µg/mL | [6] |
| Sulcotrione | Synthetic | Arabidopsis thaliana HPPD | 250 ± 21 nM | [4] |
| Mesotrione | Synthetic | Arabidopsis thaliana HPPD | 0.350 µM | [7] |
| Tembotrione | Synthetic | Human HPPD | 0.610 ± 0.015 µM | [5] |
| Novel Triketone (III-15) | Synthetic | Arabidopsis thaliana HPPD | 12 nM | [3] |
| Novel Triketone (23) | Synthetic | Arabidopsis thaliana HPPD | 0.034 µM | [7] |
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against HPPD.
Objective: To quantify the inhibitory effect of a compound on HPPD activity.
Principle: The assay measures the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate. The rate of the reaction is measured in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate solution
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, ascorbate, catalase, and the purified HPPD enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the enzymatic reaction by adding the HPPA substrate to all wells.
-
Monitor the change in absorbance at a specific wavelength (e.g., 310 nm for HPPA consumption) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Whole-Plant Bioassay for Herbicidal Activity
This protocol describes a general method for assessing the herbicidal efficacy of a compound on whole plants.
Objective: To evaluate the pre- and post-emergence herbicidal activity of a test compound.
Materials:
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Pots or trays filled with a standard potting mix
-
Test compound formulated for application (e.g., dissolved in a solvent with a surfactant)
-
Spray chamber or hand sprayer
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the weed seeds at a uniform depth.
-
Apply the test compound at various concentrations to the soil surface.
-
Water the pots and place them in a greenhouse or growth chamber.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their biomass (fresh or dry weight).[9][10][11][12]
Post-emergence Application:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Apply the test compound at various concentrations as a foliar spray.
-
Return the plants to the greenhouse or growth chamber.
-
After a set period (e.g., 7-14 days), visually assess the plant injury (e.g., bleaching, necrosis, stunting) using a rating scale (e.g., 0-100%, where 100% is complete plant death) and measure the plant biomass.[9][10][11][12]
dot
Caption: General workflow for a whole-plant herbicidal bioassay.
Radiolabeling Study for Uptake and Translocation
This protocol provides a framework for investigating the absorption and movement of a herbicide within a plant using a radiolabeled compound.
Objective: To determine the uptake, translocation, and distribution of a radiolabeled herbicide in a plant.
Principle: A herbicide is synthesized with a radioactive isotope (e.g., ¹⁴C). The plant is treated with the radiolabeled compound, and the movement and accumulation of radioactivity in different plant parts are measured over time.
Materials:
-
Radiolabeled test compound (e.g., [¹⁴C]-leptospermone)
-
Susceptible plant species
-
Hydroponic or soil-based growth system
-
Liquid scintillation counter or phosphor imager
-
Sample oxidizer
Procedure:
-
Synthesize the herbicide with a radioactive label (e.g., ¹⁴C).
-
Grow plants to a suitable size.
-
Root Application: Transfer plants to a hydroponic solution containing a known concentration of the radiolabeled herbicide.
-
Foliar Application: Apply a small, measured droplet of the radiolabeled herbicide to a specific leaf surface.
-
At various time points after application, harvest the plants.
-
Separate the plants into different parts (e.g., treated leaf, other leaves, stem, roots).
-
The amount of radioactivity in each plant part can be quantified using a sample oxidizer followed by liquid scintillation counting. Alternatively, the distribution can be visualized by pressing the plant parts against a phosphor screen and analyzing the image.
-
Calculate the percentage of the applied radioactivity that was absorbed and translocated to different parts of the plant.[13][14]
Conclusion
This compound serves as a prime example of how natural product chemistry can provide the inspiration and the structural foundation for the development of highly effective and commercially successful synthetic agrochemicals. The journey from observing the allelopathic effects of the Manuka tree to the widespread use of triketone herbicides in modern agriculture underscores the importance of exploring biodiversity for novel chemical scaffolds. The detailed understanding of the HPPD-inhibition mechanism has not only led to the creation of potent herbicides but also continues to guide the development of new molecules with improved efficacy and crop selectivity. The experimental protocols outlined in this guide provide a framework for the continued research and development of the next generation of herbicides inspired by nature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Radiolabeled Leptospermone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptospermone is a naturally occurring β-triketone found in plants of the Myrtaceae family, such as the Mānuka tree (Leptospermum scoparium)[1]. It is of significant interest due to its herbicidal properties, which stem from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[2][3]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of new herbicides and for toxicological studies. Radiolabeling is a powerful technique used to trace the fate of molecules in biological systems[4][5]. This document provides a detailed protocol for the synthesis of carbon-14 labeled this compound ([¹⁴C]this compound). Carbon-14 is a preferred isotope for such studies due to its long half-life and the fact that its incorporation does not alter the chemical properties of the molecule[5][6].
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved by the reaction of phloroglucinol with 3-methylbutanenitrile (isovaleronitrile)[1][7]. To introduce a carbon-14 label, a plausible and efficient strategy is to label the isovaleronitrile precursor at the nitrile carbon. This can be accomplished by synthesizing [¹⁴C]3-methylbutanenitrile from a suitable starting material, such as isobutyl bromide, and potassium [¹⁴C]cyanide. The resulting radiolabeled nitrile is then reacted with phloroglucinol, followed by methylation to yield [¹⁴C]this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [¹⁴C]this compound.
Experimental Protocols
Materials and Equipment:
-
Potassium [¹⁴C]cyanide (K¹⁴CN)
-
Isobutyl bromide
-
Phloroglucinol
-
Zinc chloride (anhydrous)
-
Sodium ethoxide
-
Iodomethane
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Liquid Scintillation Counter
Protocol:
Step 1: Synthesis of [¹⁴C]3-Methylbutanenitrile ([¹⁴C]Isovaleronitrile)
-
In a well-ventilated fume hood suitable for handling radiochemicals, dissolve potassium [¹⁴C]cyanide in a minimal amount of water.
-
Add the aqueous K¹⁴CN solution to a solution of isobutyl bromide in anhydrous DMSO.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude [¹⁴C]3-methylbutanenitrile.
Step 2: Synthesis of [¹⁴C]Phloroisovalerone Imine
-
To a stirred solution of phloroglucinol and anhydrous zinc chloride in anhydrous diethyl ether, add the crude [¹⁴C]3-methylbutanenitrile from Step 1.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the formation of the imine intermediate by TLC.
-
Upon completion, the product will precipitate. Collect the solid by filtration and wash with cold diethyl ether.
Step 3: Synthesis of [¹⁴C]this compound
-
Suspend the crude [¹⁴C]phloroisovalerone imine in methanol and treat with sodium ethoxide.
-
Add iodomethane to the reaction mixture and stir at room temperature.
-
After the alkylation is complete (monitored by TLC), acidify the reaction mixture with aqueous hydrochloric acid.
-
Heat the mixture to induce hydrolysis and the final ring formation.
-
Cool the reaction mixture and extract the crude [¹⁴C]this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification and Characterization
-
Purify the crude [¹⁴C]this compound using preparative HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and ¹H/¹³C NMR spectroscopy by comparing with an authentic non-labeled standard.
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
-
Quantify the amount of radioactivity using a liquid scintillation counter to determine the specific activity.
Data Presentation
| Parameter | Expected Value | Method of Determination |
| Chemical Identity | Conforms to this compound structure | Mass Spectrometry, NMR |
| Radiochemical Purity | >98% | Radio-HPLC, Radio-TLC |
| Specific Activity | 30-60 mCi/mmol | Liquid Scintillation Counting, Mass Spectrometry |
| Chemical Purity | >95% | HPLC-UV, NMR |
Safety Precautions
All procedures involving radioactive materials must be carried out in a designated radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.
Conclusion
This protocol provides a detailed method for the synthesis of radiolabeled this compound, a valuable tool for researchers in the fields of herbicide development, toxicology, and environmental science. The described workflow allows for the efficient incorporation of a carbon-14 label, enabling sensitive and accurate tracking of this compound in various biological and environmental systems.
References
- 1. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Methyl iodide, [14C] | 16170-82-4 | Benchchem [benchchem.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. labcorp.com [labcorp.com]
- 5. Radiolabeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 6. 3-Methylbutanenitrile synthesis - chemicalbook [chemicalbook.com]
- 7. inis.iaea.org [inis.iaea.org]
Determining the Minimum Inhibitory Concentration (MIC) of Leptospermone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptospermone, a naturally occurring β-triketone found in the essential oil of the Manuka plant (Leptospermum scoparium), has garnered significant interest for its antimicrobial properties. As the challenge of antimicrobial resistance grows, the exploration of novel antimicrobial agents like this compound is critical. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro activity of an antimicrobial agent against a specific microorganism. This document provides detailed application notes and standardized protocols for determining the MIC of this compound, facilitating reproducible and comparable results for researchers in microbiology and drug development.
Principle of Minimum Inhibitory Concentration (MIC) Testing
The primary objective of MIC testing is to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[1] This value is crucial for assessing the potency of the antimicrobial compound and for comparing its efficacy against different microorganisms. Several standardized methods are employed for MIC determination, with broth microdilution and agar dilution being the most common.[1]
Data Presentation: MIC of this compound against Foodborne Pathogens
The following table summarizes the reported MIC values of this compound against a panel of Gram-positive and Gram-negative foodborne bacteria. This data is essential for understanding the spectrum of activity of this compound.
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Listeria monocytogenes ATCC 15313 | Gram-positive | 23.63 |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 25.8 |
| Staphylococcus intermedius ATCC 29663 | Gram-positive | 23.6 |
| Salmonella typhimurium IFO 14193 | Gram-negative | 69.7 |
| Shigella flexneri ATCC 29903 | Gram-negative | 51.6 |
| Shigella sonnei ATCC 25931 | Gram-negative | 51.6 |
| Data sourced from a study by Jeong et al. (2018)[1][2] |
Experimental Protocols
This section provides detailed methodologies for determining the MIC of this compound using broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[1][2]
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol or DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains of interest
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth (e.g., MHB).
-
Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentrations by half.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, broth, and the bacterial inoculum.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest this compound concentration that has an OD similar to the sterility control.
-
Protocol 2: Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.[3]
Materials:
-
This compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA) or other suitable solid growth medium
-
Petri dishes
-
Bacterial strains of interest
-
Inoculum replicating device (optional)
-
Incubator
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt a known volume of MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of the molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar mixture into sterile Petri dishes and allow them to solidify.
-
Prepare a control plate containing agar with the solvent used to dissolve this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action of this compound in Bacteria
While the precise signaling pathways affected by this compound in bacteria are still under investigation, a proposed mechanism of action involves the disruption of the bacterial cytoplasmic membrane. This is attributed to the hydrophobic nature of the cyclic triketone structure of this compound.[2] It is important to note that while this compound is known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, a study on E. coli indicated that its HPPD activity was not significantly inhibited, suggesting a different primary antibacterial mechanism.[3][4]
Caption: Proposed mechanism of action of this compound via cytoplasmic membrane disruption.
References
- 1. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure-activity relationships of its derivatives against foodborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro HPPD Inhibition Assay Protocol for Leptospermone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms.[1][2] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[1][2] Inhibition of HPPD disrupts these processes, leading to a characteristic bleaching of the plant tissue, followed by necrosis and death.[2][3] This makes HPPD a prime target for the development of herbicides.[1][2]
Leptospermone is a natural β-triketone compound derived from the manuka plant (Leptospermum scoparium).[1] It has been identified as a competitive and reversible inhibitor of the HPPD enzyme.[1][4] Understanding its inhibitory mechanism and potency is crucial for its potential application as a natural herbicide and for developing new synthetic HPPD inhibitors.
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against the HPPD enzyme. The described method is a coupled-enzyme spectrophotometric assay, which offers a robust and high-throughput-compatible format for screening and characterizing HPPD inhibitors.
Principle of the Assay
The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA), from the substrate p-hydroxyphenylpyruvate (HPPA). Since HGA does not have a distinct absorbance signature, a coupled-enzyme system is employed. A second enzyme, homogentisate 1,2-dioxygenase (HGD), is added to the reaction. HGD rapidly converts the HGA produced by HPPD into maleylacetoacetate. The formation of maleylacetoacetate can be continuously monitored by measuring the increase in absorbance at 318 nm.[2][5]
In the presence of an inhibitor like this compound, the activity of HPPD is reduced, leading to a decreased rate of HGA formation and, consequently, a lower rate of maleylacetoacetate production. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Inhibitory Activity
The inhibitory potential of this compound and related compounds against HPPD can be quantified and compared. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Class | Type of Inhibition | IC50 Value (µM) |
| This compound | Natural β-Triketone | Competitive, Reversible | 12.1[4] |
| Grandiflorone | Natural β-Triketone | Not Specified | ~0.93 (0.22 µg/mL)[1] |
| Sulcotrione | Synthetic Triketone | Irreversible | Not Specified |
| Mesotrione | Synthetic Triketone | Not Specified | 0.069 (LOD)[6] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for spectrophotometric analysis using a microplate reader.
Required Materials and Reagents
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Recombinant Homogentisate 1,2-dioxygenase (HGD)
-
This compound (or other test inhibitors)
-
p-Hydroxyphenylpyruvate (HPPA), the substrate
-
L-Ascorbic acid
-
Ferrous sulfate (FeSO₄)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
UV-transparent 96-well microplates
-
Microplate spectrophotometer capable of reading absorbance at 318 nm at a controlled temperature (e.g., 30°C)[2][5]
Preparation of Solutions
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Store at 4°C.
-
HPPD Enzyme Stock: Prepare a stock solution of recombinant HPPD in assay buffer. Aliquot and store at -80°C. Determine the optimal working concentration empirically.
-
HGD Enzyme Stock: Prepare a stock solution of HGD in assay buffer. Ensure its activity is not rate-limiting. Aliquot and store at -80°C.
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Store at -20°C.
-
HPPA Substrate Stock (10 mM): Dissolve HPPA in assay buffer. Prepare fresh daily.
-
Cofactor Solution (10X): Prepare a solution containing 10 mM FeSO₄ and 20 mM Ascorbic acid in water. Prepare fresh daily.
Assay Procedure
-
Prepare this compound Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 200 µM to 0.1 µM in 100% DMSO). The final concentration in the assay will be 100-fold lower.
-
Set up the Reaction Mixture: In each well of a 96-well plate, add the components in the following order (for a final volume of 200 µL):
-
156 µL Assay Buffer
-
20 µL 10X Cofactor Solution (Final conc: 1 mM FeSO₄, 2 mM Ascorbic acid)
-
2 µL of this compound dilution (or DMSO for control wells)
-
10 µL HGD enzyme solution
-
10 µL HPPD enzyme solution
-
-
Controls:
-
100% Activity Control (No Inhibitor): Replace the this compound solution with 2 µL of pure DMSO.
-
Blank (No Enzyme): Replace the HPPD enzyme solution with assay buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the assay temperature (e.g., 30°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 2 µL of 10 mM HPPA substrate solution to each well (final concentration: 100 µM).
-
Data Acquisition: Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 318 nm every 30 seconds for 10-15 minutes at 30°C.[5]
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of HPPD inhibition for each this compound concentration: % Inhibition = [1 - (Rate of Sample / Rate of 100% Activity Control)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[2][5]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the biochemical pathway involved in the assay.
Caption: Workflow for the in vitro HPPD inhibition assay.
Caption: Coupled enzyme reaction for HPPD activity measurement.
References
- 1. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AtHPPD inhibition bioassay in Vitro [bio-protocol.org]
- 6. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Greenhouse Evaluation of Leptospermone's Herbicidal Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptospermone, a naturally occurring β-triketone derived from plants such as the bottlebrush plant (Callistemon citrinus) and Manuka tree (Leptospermum scoparium), has garnered significant interest as a bioherbicide. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component of the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for photoprotection. The subsequent photo-oxidation of chlorophyll results in the characteristic bleaching or whitening of plant tissues, followed by growth inhibition and eventual plant death. This document provides detailed protocols for the greenhouse evaluation of this compound's herbicidal efficacy, methods for data collection and analysis, and a summary of its mechanism of action.
Data Presentation
The efficacy of an herbicide is typically quantified by determining the dose required to produce a certain level of response, often a 50% reduction in growth (GR₅₀) or a 50% effective dose (ED₅₀). The following tables are placeholders for quantitative data from greenhouse dose-response studies.
Table 1: Post-Emergence Herbicidal Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Growth Stage at Application | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | Data not available | Data not available |
| Digitaria sanguinalis | Large Crabgrass | 2-3 leaf | Data not available | Data not available |
| Abutilon theophrasti | Velvetleaf | 2-3 leaf | Data not available | Data not available |
| Chenopodium album | Common Lambsquarters | 2-4 leaf | Data not available | Data not available |
| Setaria viridis | Green Foxtail | 2-3 leaf | Data not available | Data not available |
Table 2: Pre-Emergence Herbicidal Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | ED₅₀ (g a.i./ha) | 95% Confidence Interval |
| Amaranthus retroflexus | Redroot Pigweed | Data not available | Data not available |
| Digitaria sanguinalis | Large Crabgrass | Data not available | Data not available |
| Abutilon theophrasti | Velvetleaf | Data not available | Data not available |
| Chenopodium album | Common Lambsquarters | Data not available | Data not available |
| Setaria viridis | Green Foxtail | Data not available | Data not available |
Note: Specific GR₅₀ and ED₅₀ values for this compound from greenhouse studies were not available in the searched literature. The tables are intended to be populated as data becomes available.
Signaling Pathway of this compound
This compound acts by competitively inhibiting the HPPD enzyme. This inhibition disrupts the conversion of p-hydroxyphenylpyruvate to homogentisate, a key precursor in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms.
Caption: Mechanism of action of this compound via HPPD inhibition.
Experimental Protocols
Protocol 1: Post-Emergence Herbicidal Efficacy Evaluation
Objective: To determine the dose-response of various weed species to post-emergence application of this compound and to calculate the GR₅₀ values.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis, Abutilon theophrasti, Chenopodium album, Setaria viridis)
-
Pots (10 cm diameter) filled with a standard greenhouse potting mix
-
Greenhouse with controlled environment (25/20°C day/night temperature, 16-hour photoperiod)
-
This compound stock solution
-
Formulation blanks (solvent and surfactants without this compound)
-
Cabinet spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Balance for weighing plant biomass
-
Drying oven
Procedure:
-
Plant Propagation: Sow seeds of each weed species in separate pots. Water as needed and allow seedlings to grow to the 2-4 true leaf stage.
-
Treatment Preparation: Prepare a series of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). Include a non-treated control and a formulation blank control.
-
Herbicide Application: Transfer the pots to a cabinet spray chamber. Apply the different rates of this compound to the respective pots. Ensure even coverage.
-
Greenhouse Incubation: Return the treated plants to the greenhouse. Randomize the pot placement to minimize environmental variability. Water the plants as needed, avoiding watering over the foliage for the first 24 hours after application.
-
Data Collection:
-
Visual Injury Assessment: Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death). Key symptoms to observe are bleaching of new growth.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant.
-
Dry Weight Determination: Dry the harvested biomass in a drying oven at 70°C for 72 hours and then record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treatment relative to the non-treated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ values and their 95% confidence intervals.
-
Protocol 2: Pre-Emergence Herbicidal Efficacy Evaluation
Objective: To determine the dose-response of various weed species to pre-emergence application of this compound and to calculate the ED₅₀ values.
Materials:
-
Same as Protocol 1.
Procedure:
-
Pot Preparation: Fill pots with greenhouse potting mix.
-
Treatment Application: Apply the prepared this compound concentrations directly to the soil surface in the pots using the cabinet spray chamber.
-
Sowing: Immediately after herbicide application, sow a predetermined number of seeds (e.g., 10-20) of a single weed species into each corresponding pot at a shallow depth (e.g., 0.5-1 cm).
-
Greenhouse Incubation: Place the pots in the greenhouse under controlled conditions. Water the pots gently to avoid disturbing the treated soil layer.
-
Data Collection:
-
Emergence Count: Count the number of emerged seedlings at 7, 14, and 21 days after sowing.
-
Visual Injury Assessment: Visually assess any symptoms of phytotoxicity on the emerged seedlings.
-
Biomass Measurement: At 21 days after sowing, harvest the above-ground biomass of all emerged seedlings in each pot.
-
Dry Weight Determination: Determine the dry weight as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition of emergence and the percent reduction in biomass for each treatment relative to the non-treated control.
-
Use non-linear regression analysis to determine the ED₅₀ values for both emergence and biomass reduction.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a greenhouse bioassay to evaluate the herbicidal efficacy of this compound.
Caption: Greenhouse bioassay workflow for herbicide efficacy.
Conclusion
The protocols outlined in this document provide a standardized framework for the greenhouse evaluation of this compound's herbicidal efficacy. Consistent application of these methods will enable researchers to generate reliable and comparable data on the pre- and post-emergence activity of this promising natural herbicide against a range of economically important weed species. The characteristic bleaching symptoms and its specific mode of action make this compound an interesting candidate for further development in integrated weed management programs. Further research is needed to generate specific dose-response data for a wider variety of weed species to fully characterize its herbicidal potential.
References
Application Notes and Protocols for Field Trial Design of Leptospermone-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting field trials for evaluating the efficacy and crop safety of leptospermone-based herbicides. The protocols outlined below are based on established principles of herbicide field testing and specific knowledge of this compound's mode of action.
Introduction to this compound-Based Herbicides
This compound is a natural β-triketone compound that acts as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component in the biochemical pathway responsible for carotenoid biosynthesis in plants.[2] Inhibition of HPPD leads to a depletion of plastoquinone, an essential cofactor for phytoene desaturase, which in turn disrupts the carotenoid synthesis pathway. The absence of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[1] This mode of action is the same as that of the commercial herbicide mesotrione.[1]
This compound exhibits both pre-emergence and post-emergence herbicidal activity against a range of broadleaf and grass weeds.[1][2] It is readily absorbed by the roots and translocated to the foliage, but shows limited movement when applied directly to the leaves.[3]
Signaling Pathway: Inhibition of Carotenoid Biosynthesis
The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound.
References
- 1. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Water-Soluble Leptospermone for Weed Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptospermone, a natural β-triketone derived from plants such as the bottlebrush (Callistemon citrinus) and manuka (Leptospermum scoparium), has demonstrated significant potential as a bioherbicide. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in plastoquinone and tocopherol biosynthesis in plants.[1][2][3] This inhibition leads to the bleaching of new plant tissues and ultimately, plant death.[2][4] Despite its herbicidal efficacy, the practical application of this compound is hindered by its low water solubility. These application notes provide an overview of potential formulation strategies to enhance the water solubility of this compound, thereby improving its utility for weed control. Detailed, generalized protocols for the preparation of nanoemulsions and cyclodextrin inclusion complexes are presented, along with methods for evaluating their efficacy.
Introduction to this compound and its Herbicidal Action
This compound is a natural allelochemical that offers an environmentally friendlier alternative to synthetic herbicides.[2][5] Its target site, HPPD, is a well-validated target for commercial herbicides.[1][3] The herbicidal activity of this compound and its analogs has been documented, with some synthetic derivatives showing even greater potency than commercially available herbicides.[1][6][7][8][9] However, the inherent hydrophobicity of this compound presents a significant challenge for its formulation as a water-based spray application, which is a standard delivery method in agriculture.
The primary mechanism of action for this compound is the inhibition of the HPPD enzyme, which is crucial for carotenoid biosynthesis in plants.[5] The disruption of this pathway leads to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[5]
Signaling Pathway of this compound's Herbicidal Action
Caption: Mechanism of this compound herbicidal action via HPPD inhibition.
Formulation Strategies to Enhance Water Solubility
To overcome the poor water solubility of this compound, several formulation strategies can be employed. These approaches aim to create stable, water-dispersible or water-soluble formulations that are suitable for spray application.
Nanoemulsion Formulations
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-500 nm.[10] They offer a promising delivery system for hydrophobic active ingredients like this compound by encapsulating them within the oil phase of the emulsion.[10] This can enhance solubility, stability, and bioavailability.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, such as this compound, within their cavity to form water-soluble inclusion complexes.[11][12] This complexation can significantly improve the aqueous solubility and stability of the guest molecule.[11][12]
Synthesis of Water-Soluble Derivatives
Another approach is the chemical modification of the this compound molecule to create more hydrophilic derivatives. By introducing polar functional groups, the overall water solubility of the compound can be increased. Research on other β-triketones has shown that synthetic analogs can exhibit enhanced herbicidal activity.[1][6][7][8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₃ | [5] |
| Molecular Weight | 250.34 g/mol | [1] |
| pKa | 4.0 - 4.5 | [13] |
| Water Solubility | Low | [4] |
Table 2: Herbicidal Activity of this compound and Related Compounds
| Compound | Target | IC₅₀ / I₅₀ | Weed Species | Reference |
| This compound | HPPD | 0.96 µg/mL | Not specified | [7] |
| Grandiflorone | HPPD | 750 ± 70 nM | Not specified | [8][14] |
| Sulcotrione (synthetic) | HPPD | 250 ± 21 nM | Not specified | [8][14] |
| Novel β-triketone (C₉ alkyl side chain) | HPPD | 19 ± 1 nM | Not specified | [8][14] |
| Manuka Oil | Whole Plant | 11.5 µg/mL | Not specified | [7] |
| Triketone-rich fraction | Whole Plant | 1.45 µg/mL | Not specified | [7] |
| Compound II-3 (synthetic) | AtHPPD | 0.248 µM | Broadleaf and monocotyledonous weeds | [6] |
| Mesotrione (synthetic) | AtHPPD | 0.283 µM | Broadleaf and monocotyledonous weeds | [6] |
| Compound 35 (synthetic) | AtHPPD | 0.034 µM | Digitaria sanguinalis, Amaranthus retroflexus, etc. | [9] |
Experimental Protocols
The following are generalized protocols for the preparation of water-soluble this compound formulations. Researchers should note that these protocols will likely require optimization for the specific application and desired formulation characteristics.
Protocol for Preparation of a this compound Nanoemulsion
This protocol is based on high-energy emulsification methods commonly used for preparing pesticide nanoemulsions.[15]
Materials:
-
This compound (active ingredient)
-
Carrier oil (e.g., methylated seed oil, vegetable oil)
-
Surfactant (e.g., Tween 80, Span 80, or a blend)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve a known concentration of this compound in the carrier oil.
-
Aqueous Phase Preparation: In a separate vessel, add the surfactant(s) to deionized water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a stable, translucent nanoemulsion is formed.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and stability over time.
Experimental Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing a this compound nanoemulsion.
Protocol for Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method, which is a common and economical technique for preparing cyclodextrin inclusion complexes.[16]
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin and place them in a mortar.
-
Kneading: Slowly add the ethanol-water mixture to the powder while continuously kneading with the pestle to form a homogeneous paste. Continue kneading for a specified time (e.g., 45-60 minutes).
-
Drying: Spread the paste in a thin layer and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffraction (XRD).
Logical Flow for Cyclodextrin Inclusion Complex Preparation
Caption: Process for preparing a this compound-cyclodextrin complex.
Protocol for Efficacy Evaluation of Water-Soluble this compound Formulations
This protocol outlines a general procedure for assessing the herbicidal efficacy of the prepared formulations in a greenhouse setting.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Potting soil
-
Pots or trays
-
Spray chamber or handheld sprayer
-
Water-soluble this compound formulation(s)
-
Control solutions (water, formulation blank without this compound)
Procedure:
-
Plant Growth: Sow weed seeds in pots filled with potting soil and allow them to grow to a specific stage (e.g., 2-4 true leaves for post-emergence application).
-
Treatment Application: Prepare a series of dilutions of the water-soluble this compound formulation. Apply the treatments to the weeds at a consistent volume per unit area using a sprayer. Include appropriate controls.
-
Incubation: Place the treated plants in a greenhouse or growth chamber with controlled environmental conditions (temperature, light, humidity).
-
Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
-
Data Analysis: Calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) or other relevant efficacy metrics.
Conclusion
The development of water-soluble formulations of this compound is a critical step toward its successful commercialization as a bioherbicide. Nanoemulsions and cyclodextrin inclusion complexes represent two viable strategies to enhance its aqueous solubility and, consequently, its applicability in agricultural settings. The protocols provided herein offer a foundational framework for researchers to develop and optimize such formulations. Further investigation into the synthesis of novel, more hydrophilic this compound derivatives may also yield promising candidates for next-generation bioherbicides. Rigorous efficacy testing against a broad range of weed species will be essential to validate the performance of these advanced formulations.
References
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Herbicide Bentazon: Exploring Better Formulations | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Leptospermone Root Uptake and Translocation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptospermone, a natural β-triketone derived from the Manuka plant (Leptospermum scoparium), has garnered significant interest as a bioherbicide. Its mode of action involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the plant's biosynthesis of plastoquinone and tocopherols.[1] Inhibition of HPPD disrupts the production of these essential molecules, leading to a downstream inhibition of carotenoid biosynthesis.[2][3] Without the photoprotective function of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching of plant tissues and eventual plant death.[4][5]
Understanding the uptake of this compound by plant roots and its subsequent translocation throughout the plant is critical for optimizing its efficacy as a herbicide. These application notes provide detailed protocols for conducting root uptake and translocation assays using radiolabeled this compound, enabling researchers to quantify its movement and accumulation in various plant tissues.
Data Presentation
The following table summarizes quantitative data on the root uptake and translocation of [¹⁴C]-leptospermone in large crabgrass (Digitaria sanguinalis) at various time points after exposure. This data provides a clear overview of the kinetics of this compound movement within the plant.
| Time (hours) | Radioactivity in Roots (% of total absorbed)[6] | Radioactivity in Shoots (% of total absorbed)[6] | Total Absorption (% of applied)[6] |
| 1 | 85.3 | 14.7 | 15.2 |
| 3 | 70.1 | 29.9 | 30.8 |
| 6 | 55.6 | 44.4 | 45.1 |
| 12 | 48.2 | 51.8 | 62.3 |
| 24 | 42.5 | 57.5 | 75.4 |
*Data adapted from Owens et al. (2013). The study demonstrates the rapid uptake of this compound by the roots and significant acropetal translocation to the shoots.[7][8]
Experimental Protocols
Protocol 1: Hydroponic Plant Culture for Uptake Assays
This protocol details the preparation of plants in a hydroponic system, which provides a controlled environment for root uptake studies.
Materials:
-
Seeds of the target plant species (e.g., large crabgrass, Digitaria sanguinalis)
-
Germination trays or pots
-
Potting mix or sand
-
Hydroponic containers (e.g., glass jars, beakers)
-
Aeration system (optional, but recommended)
-
Hoagland's nutrient solution (or other suitable plant nutrient solution)
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
Procedure:
-
Seed Germination: Sow seeds in germination trays or pots filled with a suitable germination medium. Water as needed and maintain in a growth chamber or greenhouse under optimal conditions for the chosen plant species.
-
Seedling Selection: Once seedlings have reached the desired growth stage (e.g., two to three-leaf stage), carefully remove them from the germination medium.
-
Root Washing: Gently wash the roots with deionized water to remove any adhering soil or germination medium.
-
Transfer to Hydroponics: Place the seedlings into the hydroponic containers with their roots submerged in the nutrient solution. Use a support system (e.g., foam plugs, perforated lids) to hold the plants in place.
-
Acclimatization: Allow the plants to acclimate to the hydroponic conditions for a few days before initiating the uptake experiment. Ensure the nutrient solution is aerated if using a static system.[9]
-
Nutrient Solution Replacement: Replace the nutrient solution every 2-3 days to ensure an adequate supply of nutrients.
Protocol 2: Root Uptake and Translocation Assay using Radiolabeled this compound
This protocol describes the methodology for quantifying the uptake and movement of this compound from the roots to the shoots using a radiolabeled compound.
Materials:
-
Healthy, uniform plants grown hydroponically (from Protocol 1)
-
[¹⁴C]-leptospermone of known specific activity
-
Nutrient solution
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Biological oxidizer
-
Phosphor imaging system (optional, for visualization)
-
Mounting paper and tape (for phosphor imaging)
Procedure:
-
Preparation of Treatment Solution: Prepare a treatment solution by adding a known amount of [¹⁴C]-leptospermone to the hydroponic nutrient solution to achieve the desired final concentration.
-
Exposure to Radiolabel: Replace the nutrient solution in the hydroponic containers with the [¹⁴C]-leptospermone treatment solution, ensuring the roots are fully submerged.
-
Time Course Sampling: Harvest plants at predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours) to assess the time course of uptake and translocation.
-
Root Washing: At each harvest time point, remove the plant from the treatment solution and wash the roots thoroughly with non-radiolabeled nutrient solution followed by deionized water to remove any unbound [¹⁴C]-leptospermone from the root surface.
-
Plant Sectioning: Separate the plant into different tissues: roots and shoots. For more detailed analysis, shoots can be further divided into stems and leaves.
-
Sample Preparation for Quantification:
-
Dry the sectioned plant tissues to a constant weight.
-
Combust the dried tissue samples in a biological oxidizer.
-
Trap the evolved ¹⁴CO₂ in a suitable scintillation cocktail.[10]
-
-
Quantification of Radioactivity:
-
Measure the radioactivity in each sample using a Liquid Scintillation Counter.
-
Calculate the amount of [¹⁴C]-leptospermone in each tissue based on the specific activity of the radiolabeled compound.
-
-
Data Analysis: Express the results as the percentage of applied radioactivity absorbed by the whole plant and the percentage of absorbed radioactivity translocated to different plant parts.
-
(Optional) Phosphor Imaging for Visualization:
-
Mount the whole plant onto a sheet of paper at each time point.
-
Expose the mounted plant to a phosphor imaging screen.
-
Scan the screen using a phosphor imager to visualize the distribution of the radiolabeled this compound.
-
Visualizations
Signaling Pathway of this compound's Herbicidal Action
Caption: this compound inhibits HPPD, blocking key biosynthetic pathways.
Experimental Workflow for Root Uptake and Translocation Assay
Caption: Workflow for this compound root uptake and translocation analysis.
References
- 1. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroponics: A Versatile System to Study Nutrient Allocation and Plant Responses to Nutrient Availability and Exposure to Toxic Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Leptospermone Research Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with leptospermone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on this compound's stability and degradation in soil.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in soil?
This compound is a natural β-triketone that undergoes both biotic and abiotic degradation in soil. Its stability, often measured by its half-life (DT50), is highly variable and depends on environmental conditions. Dissipation is significantly lower in sterilized soil, indicating that microbial activity is a primary driver of its degradation.[1][2]
Q2: What are the primary degradation pathways for this compound in the soil environment?
The two main processes responsible for the dissipation of this compound are microbial degradation and photolysis.[1][3] A key transformation product identified from both pathways is hydroxy-leptospermone.[1][3][4][5] Specific soil bacteria, such as Methylophilus sp. LS1, have been isolated and shown to completely degrade this compound.[1][3]
Q3: How do different soil properties affect the degradation rate of this compound?
Soil properties play a crucial role. The dissipation rate has been shown to differ significantly between soil types, with reported DT50 values ranging from 4 to 9 days in different arable soils.[6][7] this compound is considered to be moderately adsorbed to soils, with organic carbon normalized sorption coefficient (Koc) values around 137-144 mL/g.[6][7][8] Factors like soil pH can influence photolysis, while microbial community composition, temperature, and moisture content directly impact the rate of biodegradation.[1][3][4][9]
Q4: What are the known degradation products or metabolites of this compound?
The major identified transformation product of this compound in soil, resulting from both photodegradation and microbial action, is hydroxy-leptospermone.[1][3][5] This metabolite forms rapidly in soil and is also subject to further dissipation over time.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound's behavior in soil.
Table 1: Half-Life (DT50) of this compound Under Various Conditions
| Condition | Half-Life (DT50) | Source(s) |
| Photodegradation (Simulated Sunlight) | 72 hours (3 days) | [1][3] |
| Biodegradation (Methylophilus sp. LS1) | 6 days | [1][3] |
| Soil Microcosm (Arable Soil P) | 4 days | [6][7] |
| Soil Microcosm (Arable Soil SJF) | 9 days | [6][7] |
| Soil Microcosm (General) | < 10 days | [1] |
| Soil Application (this compound alone) | 15 days | [10] |
Table 2: Soil Adsorption Coefficients for this compound
| Parameter | Soil Type P | Soil Type SJF | Source(s) |
| Koc (mL g⁻¹) | 143.86 | 136.66 | [8] |
| Kfa | 1.29 | 1.23 | [8] |
Troubleshooting Guides
Problem 1: Observed degradation of this compound is much slower than expected.
-
Possible Cause 1: Low Microbial Activity. The soil may have a low population of microbes capable of degrading this compound. Abiotic control experiments using sterilized soil are crucial to confirm the role of microbes.[1][2]
-
Troubleshooting:
-
Verify that the soil was not sterilized or autoclaved (unless for an abiotic control).
-
Ensure incubation conditions (temperature, moisture) are optimal for microbial activity.[4][9]
-
Consider the history of the soil; soils with previous exposure to β-triketones may have adapted microbial communities.[6][7]
-
-
Possible Cause 2: Environmental Conditions. Incubation temperature or moisture may be too low, inhibiting microbial metabolism.
-
Troubleshooting:
-
Possible Cause 3: Strong Adsorption. In soils with very high organic matter, this compound may be more strongly adsorbed, reducing its bioavailability for microbial degradation.
-
Troubleshooting:
-
Characterize the soil's organic carbon content.
-
Perform an adsorption study to determine the specific Koc/Kd values for your soil.
-
Problem 2: High variability between experimental replicates.
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Possible Cause 1: Non-Homogeneous Soil. Soil samples may not be adequately homogenized, leading to variations in texture, organic matter, and microbial populations between replicates.
-
Troubleshooting:
-
Thoroughly mix and sieve the soil before dividing it into microcosms to ensure uniformity.
-
-
Possible Cause 2: Inconsistent Application or Moisture. The initial application of this compound may not be uniform, or moisture levels may vary between replicates during incubation.
-
Troubleshooting:
-
Use a carrier solvent (like methanol) for application and allow it to evaporate completely to ensure even distribution.[8]
-
Regularly check and adjust the weight of each microcosm to maintain consistent moisture content.
-
-
Possible Cause 3: Inefficient or Inconsistent Extraction. The method used to extract this compound from the soil may not be consistently efficient across all samples.
-
Troubleshooting:
-
Validate your extraction method by determining recovery rates from spiked samples.
-
Ensure consistent shaking/sonication times and solvent volumes for all extractions.
-
Visualizations
Caption: Proposed degradation pathways for this compound in soil.
Caption: General workflow for a soil dissipation study.
Caption: Troubleshooting logic for unexpected degradation rates.
Experimental Protocols
Protocol 1: Soil Dissipation Study (Microcosm Incubation)
This protocol is adapted from methodologies described in soil ecotoxicology studies.[8]
-
Soil Preparation:
-
Collect fresh soil, removing large debris and stones.
-
Sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Determine the soil's maximum water-holding capacity.
-
For an abiotic control, sterilize a portion of the soil using an appropriate method, such as gamma irradiation.[8]
-
-
Microcosm Setup:
-
Weigh equal amounts of prepared soil (e.g., 20 g) into individual glass containers (microcosms).[8]
-
Prepare microcosms in triplicate for each treatment and time point.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Apply the solution to the soil surface to achieve the desired concentration (e.g., 5 µg/g).[8]
-
Allow the solvent to evaporate completely in a fume hood.
-
Prepare control microcosms treated only with the solvent.
-
-
Incubation:
-
Adjust the moisture content of each microcosm to a specified level (e.g., 33% of water-holding capacity).[8]
-
Incubate the microcosms in the dark at a constant temperature (e.g., 22°C) for the duration of the experiment (e.g., 45 days).[8]
-
Maintain moisture by periodically weighing the containers and adding sterile deionized water as needed.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 15, 30, 45 days), destructively sample the triplicate microcosms for each treatment.[8]
-
Store samples at -20°C prior to extraction and analysis.
-
Extract this compound from the soil using an appropriate solvent and method (see Protocol 3).
-
Analyze the extracts via HPLC-UV.
-
Protocol 2: Soil Adsorption Study (Batch Equilibrium Method)
This protocol follows the OECD 106 guideline for determining adsorption-desorption behavior.[8][11]
-
Solution Preparation:
-
Prepare a series of this compound solutions of varying concentrations in a 0.01 M CaCl₂ background solution. The CaCl₂ solution mimics the ionic strength of soil water and helps flocculate soil particles for easier separation.
-
-
Equilibration:
-
Add a known mass of soil (e.g., 1 g) to centrifuge tubes.[8]
-
Add a known volume of one of the this compound solutions to each tube.[8]
-
Include soil-free blanks to check for adsorption to the container walls.
-
Agitate the tubes on a shaker for a predetermined time required to reach equilibrium (typically 2-4 hours, which should be confirmed in preliminary kinetic tests).[8]
-
-
Separation and Analysis:
-
Centrifuge the tubes at high speed (e.g., 3500 x g) to separate the soil from the solution.[8]
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound remaining in the supernatant using HPLC-UV.
-
-
Calculation:
-
Calculate the amount of this compound adsorbed to the soil by subtracting the amount in the equilibrium solution from the initial amount.
-
Use the data to plot an adsorption isotherm and calculate Freundlich (Kf) or Langmuir adsorption coefficients. Normalize to the soil's organic carbon content to determine the Koc value.
-
Protocol 3: Sample Extraction and HPLC Analysis
This protocol outlines a general method for extracting and quantifying this compound from soil samples.
-
Soil Extraction:
-
Take a subsample of soil (e.g., 10 g) from the microcosm.[6][7]
-
Add a suitable extraction solvent (e.g., acetonitrile/water mixture). The exact solvent system should be optimized for your soil type.
-
Agitate vigorously using a mechanical shaker or sonicator for a defined period.
-
Centrifuge the sample to pellet the soil particles.
-
Collect the supernatant. Repeat the extraction process on the soil pellet 1-2 more times and combine the supernatants.
-
-
Sample Cleanup (if necessary):
-
If the extract is "dirty" (contains many interfering compounds), a solid-phase extraction (SPE) cleanup step may be required.
-
-
HPLC-UV Analysis:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water.
-
Detection: Set the UV detector to a wavelength of 280 nm.[8]
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The limit of quantification for similar methods has been reported at 0.2 mg/L.[6][7][8] Analyze the soil extracts and determine the concentration of this compound based on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for photolytic and microbial degradation processes in the dissipation of this compound, a natural β-triketone herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]
- 8. Frontiers | Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils [frontiersin.org]
- 9. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ars.usda.gov [ars.usda.gov]
Technical Support Center: Photolytic Degradation of Leptospermone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying the photolytic degradation pathway of leptospermone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary photolytic degradation product of this compound?
A1: The primary degradation product of this compound under photolytic conditions is hydroxy-leptospermone.[1][2][3] Several other transformation products are also formed.[1][3]
Q2: What is the half-life of this compound under simulated solar light?
A2: The half-life of this compound is approximately 72 hours when exposed to simulated solar light irradiations.[1][2]
Q3: How does pH affect the photolytic degradation of this compound?
A3: The photolysis of this compound is sensitive to pH.[1][2] As a β-triketone with a pKa around 5.4, its ionization state will vary with pH, which in turn affects its photoreactivity.
Q4: What analytical techniques are most suitable for studying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for separating and identifying this compound and its photoproducts.[4] LC-MS/MS can provide structural information for the identification of unknown degradation products.
Q5: What are the polychromatic quantum yields for this compound photolysis?
A5: The polychromatic quantum yields for this compound are reported to be between 1.2 × 10⁻³ and 1.8 × 10⁻³. These values are noted to be 3-5 times higher than for the anionic form of the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data related to the photolytic degradation of this compound.
Table 1: Photodegradation Kinetics of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 72 hours | Simulated solar light irradiation in aqueous solution | [1][2] |
| Polychromatic Quantum Yield (Φ) | 1.2 × 10⁻³ - 1.8 × 10⁻³ | Molecular form |
Experimental Protocols
This section provides a detailed methodology for a typical experiment designed to study the photolytic degradation of this compound in an aqueous solution.
Objective:
To determine the photolytic degradation rate of this compound and identify its major transformation products under simulated solar irradiation.
Materials:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
Phosphate or acetate buffer solutions (for pH control)
-
Quartz reaction vessels
-
Solar simulator (e.g., Xenon lamp with filters to simulate sunlight)
-
HPLC-DAD or HPLC-MS/MS system
-
pH meter
-
Magnetic stirrer and stir bars
Procedure:
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.
- Store the stock solution in the dark at 4°C.
2. Preparation of Working Solutions:
- Prepare working solutions of this compound (e.g., 10 mg/L) in the desired aqueous matrix (e.g., ultrapure water or a specific buffer solution to maintain a constant pH).
- Ensure the final concentration of acetonitrile is low (e.g., < 0.1%) to avoid co-solvent effects.
3. Photolysis Experiment:
- Transfer a known volume of the this compound working solution into quartz reaction vessels.
- Place the vessels in a temperature-controlled chamber equipped with a solar simulator.
- Maintain a constant temperature (e.g., 25°C) using a water bath or cooling system.
- Continuously stir the solutions during irradiation.
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each vessel.
- Prepare a dark control by wrapping a reaction vessel in aluminum foil and placing it alongside the irradiated samples to assess abiotic degradation in the absence of light.
4. Sample Analysis (HPLC-DAD/MS):
- Immediately analyze the collected samples by HPLC-DAD or HPLC-MS/MS.
- Typical HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient Program: A typical gradient might start at 90% A, decrease to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., around 285 nm).
- Typical MS Conditions (for identification):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Scan Mode: Full scan to detect parent ions and product ion scan (MS/MS) to obtain fragmentation patterns for structural elucidation.
5. Data Analysis:
- Quantify the concentration of this compound at each time point using a calibration curve.
- Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Identify degradation products by comparing their mass spectra and retention times with known standards or by interpreting their fragmentation patterns.
Photolytic Degradation Pathway of this compound
The following diagram illustrates the proposed photolytic degradation pathway of this compound in an aqueous solution at pH 5 under UV irradiation.
Caption: Proposed photolytic degradation pathway of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the study of this compound's photolytic degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation of this compound | 1. Inappropriate light source: The lamp's emission spectrum does not overlap with the absorption spectrum of this compound. 2. Low light intensity: The photon flux is insufficient to induce significant degradation within the experimental timeframe. 3. Incorrect pH: The pH of the solution may stabilize the this compound molecule. | 1. Verify lamp specifications: Ensure you are using a lamp that simulates solar radiation (e.g., a Xenon arc lamp with appropriate filters). 2. Increase light intensity: Move the samples closer to the lamp or use a more powerful lamp. Calibrate the light intensity. 3. Adjust pH: Since this compound's degradation is pH-sensitive, conduct pilot studies at different pH values (e.g., 5, 7, and 9) to find the optimal condition for degradation. |
| High variability in results between replicates | 1. Inconsistent sample positioning: Samples are not receiving uniform irradiation. 2. Temperature fluctuations: The reaction temperature is not well-controlled. 3. Inhomogeneous solution: The sample is not being adequately stirred. | 1. Use a merry-go-round photoreactor: This ensures all samples receive equal amounts of light. 2. Use a temperature-controlled chamber: Maintain a constant temperature throughout the experiment. 3. Ensure constant stirring: Use a magnetic stirrer for all samples to ensure homogeneity. |
| Poor chromatographic peak shape (tailing or fronting) | 1. Column overload: Injecting too high a concentration of the sample. 2. Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of this compound or its degradation products. 3. Column degradation: The stationary phase is deteriorating. | 1. Dilute the sample: Inject a lower concentration of the analyte. 2. Adjust mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure consistent ionization of the analytes. 3. Replace the column: If the problem persists with a new sample and mobile phase, the column may need to be replaced. |
| Difficulty in identifying degradation products | 1. Low concentration of products: The degradation products are below the limit of detection of the instrument. 2. Complex fragmentation pattern: The mass spectra are difficult to interpret. 3. Co-elution of products: Multiple degradation products have similar retention times. | 1. Concentrate the sample: Use solid-phase extraction (SPE) to concentrate the degradation products before analysis. 2. Use high-resolution mass spectrometry (HRMS): This will provide accurate mass measurements to help determine the elemental composition of the products. 3. Optimize the chromatographic method: Adjust the mobile phase gradient, temperature, or try a different column to improve the separation of the degradation products. |
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for photolytic and microbial degradation processes in the dissipation of this compound, a natural β-triketone herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Degradation of Leptospermone in Arable Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the microbial degradation of the natural herbicide leptospermone in arable soil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound dissipation in arable soil?
This compound dissipation in soil is influenced by both biotic and abiotic factors. However, studies have shown that its dissipation is significantly lower in sterilized soils compared to unsterilized soils, indicating that microbial degradation is the primary driver of its breakdown.[1][2][3] Abiotic processes like photolysis can also contribute to its degradation, especially under simulated solar light.[4][5]
Q2: Which microorganisms are known to degrade this compound?
A key bacterium identified in the degradation of this compound is Methylophilus sp. LS1, which was isolated from arable soil.[4][5] This bacterium can utilize this compound for its growth, leading to the complete dissipation of the compound.[4][5] The application of this compound to soil has been shown to increase the abundance of bacteria from the Methylophilales, Burkholderiales, Pseudomonadales, and Enterobacteriales orders, suggesting their potential involvement in the degradation process.[2]
Q3: What is the main degradation product of this compound in soil?
The major transformation product identified during the microbial degradation of this compound is hydroxy-leptospermone.[4][5] This metabolite is also observed during photolytic degradation.[4][5]
Q4: How does this compound affect the overall soil microbial community?
The application of this compound can cause significant but often transient shifts in the soil bacterial community structure and diversity.[1][2][3] The extent and duration of this impact appear to be linked to the persistence of this compound in the soil. In soils where this compound is fully dissipated, the microbial community tends to recover.[1][2][3] However, in soils where the compound persists, the changes to the microbial community can be more persistent.[1][2] this compound can also impact the fungal community in soil.[6]
Troubleshooting Guides
Problem 1: this compound is not degrading or is degrading very slowly in my soil microcosm experiment.
-
Possible Cause 1: Low abundance of degrading microorganisms.
-
Troubleshooting: The native microbial population in your soil sample may have a low abundance of this compound-degrading bacteria. Consider enriching your soil with a known degrader strain like Methylophilus sp. LS1 or soil from a site with a history of this compound application.
-
-
Possible Cause 2: Unfavorable environmental conditions.
-
Troubleshooting: Microbial activity is highly dependent on environmental factors.
-
Moisture: Ensure the soil water-holding capacity is optimal (e.g., around 33%).[3]
-
Temperature: Maintain an appropriate incubation temperature (e.g., 22°C).[3]
-
pH: While the direct effect of soil pH on microbial degradation of this compound is not extensively detailed in the provided results, pH is a critical factor for microbial activity in general. Ensure the pH of your soil is within a suitable range for common soil bacteria.
-
-
-
Possible Cause 3: Soil sterilization issues.
-
Troubleshooting: If you are running a sterilized control to compare against biotic degradation, ensure your sterilization method (e.g., γ-radiation) was effective.[3] Incomplete sterilization will lead to some microbial activity.
-
Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause 1: Formation of degradation intermediates.
-
Possible Cause 2: Abiotic degradation products.
-
Troubleshooting: this compound can also degrade abiotically, particularly through photolysis, which can produce several transformation products.[4][5] If your experimental setup is exposed to light, you may be observing photoproducts. Ensure your incubation is performed in the dark to isolate microbial degradation.[3]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample (soil extract without this compound) to check for background contaminants.
-
Data Presentation
Table 1: Dissipation and Adsorption of this compound in Different Arable Soils
| Parameter | Soil Type P | Soil Type SJF | Reference |
| DT50 (days) | < 10 | ~25% remaining after 45 days | [1][2][3] |
| Kfa | 1.29 | 1.23 | [2][3] |
| Koc (mL g-1) | 143.86 | 136.66 | [2][3] |
Table 2: Half-life of this compound under Different Conditions
| Condition | Half-life | Reference |
| Microbial Degradation by Methylophilus sp. LS1 | 6 days | [4][5] |
| Photodegradation (simulated solar light) | 72 hours | [4][5] |
Experimental Protocols
1. Soil Microcosm Setup for this compound Degradation Studies
This protocol is based on the methodology described by Romdhane et al. (2016).[2][3]
-
Materials:
-
Arable soil, sieved to <2 mm
-
This compound standard
-
Methanol (analytical grade)
-
Sterile water
-
Incubation vessels (e.g., glass jars)
-
Incubator
-
-
Procedure:
-
Weigh 20 g of sieved soil into each incubation vessel.
-
Prepare a stock solution of this compound in methanol.
-
Apply the this compound solution to the soil samples to achieve the desired concentration (e.g., 5 µg g-1 for 1x recommended field dose).[3] Prepare control samples with methanol only.
-
Allow the methanol to evaporate completely in a fume hood.
-
Adjust the soil moisture to 33% of its water-holding capacity with sterile water.[3]
-
Incubate the microcosms in the dark at a constant temperature (e.g., 22°C) for the desired period (e.g., 45 days).[3]
-
Sacrifice replicate microcosms at different time points (e.g., 0, 2, 4, 8, 15, 30, and 45 days) for analysis.[3]
-
-
For Abiotic Control:
-
Sterilize the soil using an appropriate method, such as gamma-radiation, before setting up the microcosms.[3]
-
2. Extraction and Analysis of this compound from Soil Samples
-
Extraction:
-
The specific solvent and method for extraction are not detailed in the provided search results. A common method for pesticide extraction from soil involves using an organic solvent (e.g., acetonitrile, ethyl acetate) followed by shaking or sonication, centrifugation, and filtration.
-
-
Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and identification of metabolites.
-
Visualizations
Caption: Experimental workflow for studying this compound degradation.
References
- 1. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils [frontiersin.org]
- 3. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for photolytic and microbial degradation processes in the dissipation of this compound, a natural β-triketone herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]
Technical Support Center: Synthesis of Leptospermone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of leptospermone analogs. The guidance focuses on overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound analogs?
A1: The synthesis of this compound analogs, which are β-triketones, typically involves two key steps: Friedel-Crafts acylation of a phloroglucinol core and subsequent C-methylation. The main challenges arise from controlling the reactivity of the highly activated phloroglucinol ring, which can lead to multiple acylations and the formation of various byproducts. Subsequent purification of the desired mono-acylated intermediate and the final product can also be complex.
Q2: Why is the Friedel-Crafts acylation of phloroglucinol so challenging to control?
A2: Phloroglucinol is a highly activated aromatic compound due to the presence of three hydroxyl groups, which are strong activating groups. This high reactivity makes it susceptible to polysubstitution, resulting in a mixture of mono-, di-, and tri-acylated products. Achieving high selectivity for the desired mono-acylated product requires careful optimization of reaction conditions.
Q3: What are the common byproducts in this compound analog synthesis?
A3: Common byproducts include di- and tri-acylated phloroglucinol derivatives, unreacted starting materials, and potentially O-acylated products. During the C-methylation step, incomplete methylation or methylation at undesired positions can also occur. Identification of these byproducts is typically achieved through techniques like GC-MS and NMR spectroscopy.
Q4: How can I improve the yield of the desired mono-acylated product?
A4: Optimizing reaction parameters is crucial. This includes the choice of Lewis acid catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. Using milder catalysts or controlling the reaction temperature at lower levels can favor mono-acylation.
Q5: What are the most effective methods for purifying this compound analogs?
A5: Purification of this compound analogs often requires chromatographic techniques. Column chromatography using silica gel is a common method to separate the desired product from byproducts and unreacted starting materials. For high-purity samples, High-Performance Liquid Chromatography (HPLC) is often employed.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-acylated phloroglucinol intermediate.
| Symptom | Possible Cause | Suggested Solution |
| TLC/GC-MS analysis shows a mixture of starting material, mono-, di-, and tri-acylated products, with the desired mono-acylated product being a minor component. | Reaction conditions are too harsh, favoring polyacylation. | - Lower the reaction temperature. Friedel-Crafts acylations are often exothermic. - Use a milder Lewis acid catalyst (e.g., ZnCl₂ instead of AlCl₃). - Carefully control the stoichiometry of the acylating agent; use of a slight excess or stoichiometric amounts may favor mono-acylation. |
| Significant amount of unreacted phloroglucinol remains. | Incomplete reaction. | - Increase the reaction time. - Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst. - Use a more effective solvent system. A combination of dichloromethane and nitromethane has been reported to be effective.[1] |
| Formation of a significant amount of dark, polymeric material. | Decomposition of starting material or product. | - Lower the reaction temperature. - Use a higher purity of reagents and solvents. |
Problem 2: Difficulty in purifying the mono-acylated intermediate.
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired product with byproducts during column chromatography. | Similar polarities of the desired product and impurities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography. - Recrystallization of the crude product before chromatography may help in removing some impurities. |
| The product appears as a persistent oil that is difficult to crystallize. | Presence of impurities that inhibit crystallization. | - Utilize preparative HPLC for purification. - Attempt to form a derivative that is more crystalline, and then cleave the derivative after purification. |
Problem 3: Low yield in the C-methylation step.
| Symptom | Possible Cause | Suggested Solution |
| The reaction results in a mixture of unmethylated, partially methylated, and fully methylated products. | Incomplete reaction or insufficient methylating agent. | - Increase the equivalents of the methylating agent (e.g., iodomethane). - Ensure the base used (e.g., sodium methoxide) is fresh and active. - Increase the reaction time or temperature (with caution, as this may lead to side reactions). |
| Formation of O-methylated byproducts. | Reaction conditions favor O-alkylation over C-alkylation. | - The choice of base and solvent can influence the C/O alkylation ratio. A non-polar, aprotic solvent may favor C-alkylation. |
Data Presentation
Table 1: Influence of Catalyst on Friedel-Crafts Acylation of Phloroglucinol
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of Mono-acylated Product (%) | Reference |
| AlCl₃ | Isobutyryl chloride | Nitrobenzene/CS₂ | Room Temp | Low (significant byproducts) | [1] |
| ZnCl₂ | Isovaleronitrile | - | - | Moderate | [2] |
| Silica Sulphuric Acid | Acetic anhydride | Solvent-free (Ultrasound) | 60 | 95 (for di-acylation) | [3][4] |
| CuSO₄·5H₂O | Acetic anhydride | Ethyl acetate | Room Temp | Good (for di-acylation) | [4] |
Note: Quantitative data for the specific synthesis of mono-acylated precursors for this compound analogs is often proprietary or not extensively published in comparative tables. The yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Isobutyryl-1,3,5-trihydroxybenzene (Mono-acylated Intermediate)
Materials:
-
Phloroglucinol
-
Isobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Nitromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend phloroglucinol and anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add nitromethane dropwise to the suspension.
-
Add a solution of isobutyryl chloride in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-isobutyryl-1,3,5-trihydroxybenzene.
Protocol 2: C-Methylation to Synthesize this compound Analog
Materials:
-
2-Isobutyryl-1,3,5-trihydroxybenzene
-
Sodium metal
-
Anhydrous Methanol
-
Iodomethane
-
Anhydrous Diethyl ether
-
Hydrochloric acid (1 M)
-
5% Sodium carbonate solution
Procedure:
-
Prepare sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under a nitrogen atmosphere in a flame-dried flask.
-
To the sodium methoxide solution, add the 2-isobutyryl-1,3,5-trihydroxybenzene intermediate.
-
Add iodomethane to the mixture and reflux for 3-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Acidify the residue with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with 5% sodium carbonate solution.
-
Acidify the aqueous carbonate layer and extract again with diethyl ether.
-
Dry the final ether extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound analog.
-
Further purification can be achieved by column chromatography or preparative HPLC.
Mandatory Visualization
Caption: Synthetic workflow for this compound analogs.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Natural Herbicide Efficacy with Leptospermone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing leptospermone to overcome the low efficacy of natural herbicides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a herbicide?
This compound is a natural β-triketone compound originally isolated from the bottlebrush plant (Callistemon citrinus) and is also found in manuka oil (Leptospermum scoparium).[1][2] It functions as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme is crucial for the biosynthesis of plastoquinones and tocopherols.[3][4] By inhibiting HPPD, this compound disrupts the production of carotenoids, which are essential for protecting chlorophyll from photooxidation.[4] This leads to the characteristic bleaching of plant tissues and ultimately, plant death.[5]
Q2: Why is there a need to combine this compound with other natural herbicides?
Many natural herbicides, such as those based on essential oils (e.g., lemongrass oil) or fatty acids (e.g., pelargonic acid), have a contact-based, non-systemic mode of action.[6] They work by disrupting the leaf cuticle and causing cell leakage, leading to rapid "burn-down" of the foliage.[6] However, they often have low efficacy on larger weeds or those with extensive root systems, which can regrow after treatment.[6] this compound, with its systemic activity, can be absorbed by the roots and translocated within the plant, providing more thorough control.[5][7] Combining this compound with contact herbicides can create a synergistic effect, where the contact herbicide provides rapid initial damage, potentially enhancing the uptake and translocation of this compound for more complete and long-lasting weed control.[8]
Q3: What are the visual symptoms to expect after applying a combination of this compound and a natural herbicide?
When a contact-based natural herbicide like pelargonic acid is used, initial symptoms of wilting and "burn-down" of the foliage can be observed within hours to a few days.[6] Following this, the characteristic symptom of this compound's activity, which is bleaching or whitening of the new growth, should become apparent.[5][4] This bleaching is a direct result of the inhibition of carotenoid biosynthesis.[4]
Q4: Is this compound effective as a pre-emergence herbicide?
Yes, this compound has shown both pre- and post-emergence herbicidal activity.[5][4] Studies have shown that manuka oil, which contains this compound, and pure this compound are stable in the soil for several days, allowing them to control germinating weed seedlings.[8] This soil activity is a significant advantage over many other natural herbicides that are only effective on emerged weeds.[8]
Troubleshooting Guides
Problem 1: No bleaching symptoms are observed after application of the herbicide mixture.
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | Apply the herbicide mixture to young, actively growing weeds. Mature or stressed plants may have slower metabolic rates, reducing the uptake and translocation of this compound.[9] |
| Environmental Conditions | Avoid applying during extreme heat, cold, or drought conditions, as these can cause plants to become stressed and less susceptible to herbicides.[7][10] High temperatures and low humidity can also lead to rapid evaporation of the spray from the leaf surface.[7] |
| Weed Species Tolerance | Some weed species may be naturally more tolerant to HPPD inhibitors. Consult literature for the susceptibility of your target weed species to this compound or other HPPD-inhibiting herbicides. |
| Incorrect Formulation | Ensure proper mixing of the herbicide solution. For oil-based natural herbicides, an appropriate emulsifier may be necessary to ensure a stable emulsion and uniform application.[11] |
| UV Degradation | Some natural compounds can be susceptible to degradation by sunlight. While this compound has some soil stability, prolonged exposure to intense sunlight on the leaf surface before absorption could potentially reduce its efficacy.[7] |
Problem 2: The "burn-down" effect is observed, but the weeds regrow.
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | The concentration of this compound in the mixture may be too low to provide systemic control. A dose-response experiment may be necessary to determine the optimal concentration for your target weed species. |
| Poor Translocation of this compound | While this compound has systemic activity, its translocation can be limited in some plant species.[5] The rapid destruction of foliage by a high concentration of the contact herbicide might impede the translocation of this compound to the roots and other growing points. Consider adjusting the ratio of the contact herbicide to this compound. |
| Advanced Weed Growth Stage | The weeds may be too mature for effective control. Perennial weeds with established root systems are particularly difficult to control with a single application.[6] |
| Environmental Factors Affecting Uptake | Dry conditions can lead to a thicker waxy cuticle on the leaves, which can hinder the absorption of herbicides.[7] Applying the herbicide when the plants are not under drought stress can improve uptake. |
Problem 3: The herbicide mixture is effective on some weed species but not others.
| Potential Cause | Troubleshooting Steps |
| Differential Weed Susceptibility | Different weed species have varying levels of tolerance to different herbicides. Grasses, for example, are often less sensitive to pelargonic acid than broadleaf weeds.[12] Similarly, susceptibility to HPPD inhibitors can vary. |
| Morphological and Physiological Differences in Weeds | Factors such as leaf shape, orientation, and the thickness of the waxy cuticle can affect the retention and absorption of the herbicide spray.[10] |
| Metabolic Resistance | Some weed biotypes may have evolved metabolic resistance to certain classes of herbicides, including HPPD inhibitors.[13] |
Data Presentation
Table 1: Efficacy of this compound (as Manuka Oil) in Combination with Other Natural Herbicides on Various Weed Species.
| Weed Species | Herbicide Treatment | Efficacy (% Dry Weight Reduction vs. Control) | Reference |
| Lolium rigidum (Rigid Ryegrass) | Manuka oil | 90% | [6] |
| Manuka oil + Pelargonic acid | Similar to Manuka oil alone | [6] | |
| Lemongrass oil + Pelargonic acid | 77% | [6] | |
| Avena sterilis (Sterile Oat) | Manuka oil + Pelargonic acid | 96% | [6] |
| Lemongrass oil | 31-33% | [6] | |
| Pine oil | 31-33% | [6] | |
| Galium aparine (Cleavers) | Manuka oil + Pelargonic acid | 100% (complete elimination) | [6] |
| Pelargonic acid (50% w/v) | 100% (complete elimination) | [6] |
Experimental Protocols
Protocol 1: Assessment of Herbicide Synergy
This protocol outlines a method for assessing the synergistic effect of this compound in combination with another natural herbicide using visual assessment and biomass reduction.
1. Plant Material and Growth Conditions:
-
Grow target weed species from seed in pots containing a standard potting mix.
-
Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Use plants at a consistent growth stage (e.g., 2-4 true leaves) for all treatments.
2. Herbicide Preparation and Application:
-
Prepare stock solutions of this compound and the partner natural herbicide.
-
For oil-based herbicides, use an appropriate surfactant to ensure emulsification in water.
-
Determine the application rates for each herbicide alone and in combination. It is recommended to use a range of concentrations to establish a dose-response curve.
-
Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.
-
Include a control group sprayed with water and surfactant only.
3. Data Collection:
-
Visual Injury Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the percentage of plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each plant.
4. Data Analysis (Calculating Synergy using Colby's Method):
-
Calculate the expected response (E) for the herbicide combination using Colby's formula: E = X + Y - (XY/100) Where:
-
X = % inhibition (or % reduction in dry weight) by herbicide A alone.
-
Y = % inhibition (or % reduction in dry weight) by herbicide B alone.
-
-
Compare the observed response of the combination with the expected response (E).
-
If Observed > E, the interaction is synergistic.
-
If Observed < E, the interaction is antagonistic.
-
If Observed = E, the interaction is additive.
-
Protocol 2: Quantification of Plant Carotenoids
This protocol provides a method to quantify the bleaching effect of this compound by measuring the carotenoid content in plant tissues.
1. Sample Preparation:
-
Harvest a known weight of fresh leaf tissue (e.g., 100 mg) from both treated and control plants.
-
Immediately freeze the samples in liquid nitrogen to prevent pigment degradation and store at -80°C until extraction.
2. Pigment Extraction:
-
Grind the frozen tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Add 1 mL of 80% (v/v) acetone and continue grinding until the tissue is homogenized.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the pigments.
3. Spectrophotometric Analysis:
-
Measure the absorbance of the supernatant at 470 nm, 645 nm, and 663 nm using a spectrophotometer. Use 80% acetone as a blank.
-
Calculate the total carotenoid concentration using the following formula (for 80% acetone): Total Carotenoids (µg/mL) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198 Where:
-
Chl a (µg/mL) = 12.7 * A663 - 2.69 * A645
-
Chl b (µg/mL) = 22.9 * A645 - 4.68 * A663
-
4. Data Presentation:
-
Express the carotenoid content as µg per gram of fresh weight of the plant tissue.
-
Compare the carotenoid content of treated plants with that of control plants.
Mandatory Visualizations
Caption: this compound's mode of action via HPPD inhibition.
Caption: Synergistic action of this compound and a contact herbicide.
References
- 1. gilbasolutions.com [gilbasolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 4. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism (1975) | I. O. Akobundu | 39 Citations [scispace.com]
- 5. awsjournal.org [awsjournal.org]
- 6. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
- 7. horticulture.com.au [horticulture.com.au]
- 8. biorxiv.org [biorxiv.org]
- 9. site.extension.uga.edu [site.extension.uga.edu]
- 10. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Analysis of Leptospermone and its Transformation Products in Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting the analysis of leptospermone and its transformation products in soil.
Frequently Asked Questions (FAQs)
Q1: What are the main transformation processes for this compound in soil?
A1: this compound in soil undergoes transformation through two primary processes: photolytic degradation (photolysis) and microbial degradation.[1][2] Photolysis occurs when this compound is exposed to sunlight, while microbial degradation is carried out by soil microorganisms.
Q2: What are the major transformation products of this compound in soil?
A2: The most consistently identified major transformation product of this compound in soil is hydroxy-leptospermone .[1][2] This product is formed through both photolytic and microbial degradation pathways. Studies on the photolysis of this compound have also indicated the formation of at least two other transformation products, which have been designated as TP1 and TP2, though their specific structures are not as widely characterized.[2]
Q3: What microorganisms are known to degrade this compound?
A3: A bacterial strain identified as Methylophilus sp. LS1 has been isolated from arable soil and has demonstrated the ability to degrade this compound.[1][2]
Q4: What is the persistence of this compound and its transformation products in soil?
A4: The persistence of this compound, often expressed as its dissipation half-life (DT50), varies depending on the soil type and environmental conditions. For example, in one study, the DT50 of this compound was 4 days in a Perpignan soil and 9 days in a Saint-Jean-de-Fos soil.[3] The major transformation product, hydroxy-leptospermone, is generally non-persistent and tends to dissipate almost completely within a few weeks.[4][5]
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound and its transformation products in soil.
Issue 1: Low Recovery of this compound and its Transformation Products
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the soil sample is thoroughly homogenized before extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust extraction technique for a wide range of pesticides in soil.[6][7][8] Consider optimizing the extraction solvent (acetonitrile is commonly used), shaking time, and the salt composition (e.g., MgSO4, NaCl, sodium citrate) to improve extraction efficiency. |
| Analyte Degradation during Sample Preparation | This compound can be sensitive to pH.[2] Ensure that the pH of the extraction and final sample solutions is controlled, preferably within a neutral to slightly acidic range. Avoid high temperatures during sample processing. |
| Strong Adsorption to Soil Matrix | The adsorption of this compound to soil is influenced by soil properties like organic matter content.[3] For soils with high organic matter, increasing the solvent-to-soil ratio or performing a second extraction step may improve recovery. |
Issue 2: Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Soil extracts are complex and can contain numerous co-extracting substances that interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[7] To mitigate this: - Improve Sample Clean-up: Use a dispersive solid-phase extraction (d-SPE) clean-up step after the initial extraction. Common sorbents for soil matrix clean-up include PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.[9] - Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate the analytes from interfering matrix components. Using a column with a different selectivity may also be beneficial. - Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. However, ensure that the analyte concentrations remain above the limit of quantification. |
| Inappropriate Internal Standard | The use of a suitable internal standard is crucial to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used. |
Experimental Protocols
Soil Sample Extraction and Clean-up (Modified QuEChERS Method)
This protocol is a general guideline based on the QuEChERS methodology, which has been shown to be effective for pesticide analysis in soil.[6][7][8] Optimization may be required for specific soil types.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥ 5000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
-
HPLC-MS/MS Analysis
The following are suggested starting parameters for the analysis of this compound and hydroxy-leptospermone. Method development and optimization are recommended.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
MRM Transitions: Specific precursor and product ions for this compound and hydroxy-leptospermone need to be determined by infusing standard solutions into the mass spectrometer.
Quantitative Data Summary
The dissipation half-life (DT50) is a common measure of the persistence of a compound in soil. The following table summarizes reported DT50 values for this compound in different soils.
| Soil Type | This compound Application Rate | DT50 (days) | Reference |
| Perpignan (France) | Agronomic dose | 4 | [3] |
| Saint-Jean-de-Fos (SJF) (France) | Agronomic dose | 9 | [3] |
| Arable Soil | Not specified | Complete dissipation by Methylophilus sp. LS1 with a half-life of 6 days in bacterial culture. | [1] |
Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathway of this compound in soil.
Experimental Workflow for this compound Analysis in Soil
Caption: A typical workflow for the analysis of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Portico [access.portico.org]
- 7. unitedchem.com [unitedchem.com]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized liquid chromatography-tandem mass spectrometry protocol for enhanced detection of 45 pesticides in water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Systemic Activity of Leptospermone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the systemic activity of leptospermone formulations.
Troubleshooting Guides
This section addresses specific problems that may arise during your research, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor weed control despite correct application of a new this compound formulation.
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Question: I applied my new this compound formulation at the recommended concentration, but the target weeds are only showing minimal signs of bleaching and are recovering. What could be the issue?
-
Answer: Several factors could be contributing to the reduced efficacy of your formulation. Consider the following possibilities:
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Environmental Stress: Weeds under stress from drought, extreme temperatures, or waterlogging may have a thicker leaf cuticle and reduced metabolic activity, hindering herbicide absorption and translocation.[1] Applying herbicides to actively growing weeds under favorable environmental conditions is crucial.[2][3]
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Incorrect Adjuvant Selection: The type and concentration of adjuvant are critical for overcoming barriers to foliar absorption.[4][5] Your current adjuvant may not be optimal for this compound or the target weed species. Experiment with different types of adjuvants, such as nonionic surfactants, crop oil concentrates, or methylated seed oils, to enhance cuticle penetration.[4]
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Water Quality: Hard water containing high levels of cations like calcium and magnesium can antagonize some herbicides, reducing their effectiveness.[1] If you suspect this is an issue, consider using a water conditioner or ammonium sulfate in your spray solution, as recommended for other herbicides.
-
Weed Growth Stage: The age and size of the weeds can significantly impact herbicide efficacy. Younger, actively growing weeds are generally more susceptible than older, more established plants.[2][6]
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Photodegradation: this compound is susceptible to degradation by sunlight.[7][8] If your formulation does not contain photoprotectants, its efficacy could be reduced, especially if applied during periods of intense sunlight. The half-life of this compound under simulated solar light is approximately 72 hours.[7][8]
-
Issue 2: Inconsistent results between lab/greenhouse and field trials.
-
Question: My this compound formulation showed excellent systemic activity in controlled greenhouse experiments, but the results are inconsistent and generally poorer in the field. Why is there a discrepancy?
-
Answer: The transition from controlled environments to field conditions introduces numerous variables that can impact formulation performance:
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Environmental Fluctuations: Field conditions such as temperature, humidity, rainfall, and light intensity are variable and can affect herbicide absorption, translocation, and stability.[1][9] For example, rain shortly after application can wash the herbicide off the leaves.[6]
-
Soil Interactions: In the field, some of your foliar-applied formulation may come into contact with the soil. This compound is subject to microbial degradation in the soil, with a dissipation half-life (DT50) ranging from 4 to 9 days depending on the soil type.[10] This can reduce the amount of active ingredient available for root uptake.
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Spray Application Parameters: Factors such as spray volume, nozzle type, and pressure can differ between greenhouse and field applications, affecting droplet size and coverage on the target weeds.[6] Inadequate coverage can lead to reduced efficacy.
-
Canopy Effects: In a field setting, the leaves of the crop or other weeds can intercept the spray, preventing it from reaching the target weeds.[9]
-
Issue 3: Formulation instability or precipitation in the spray tank.
-
Question: I'm observing precipitation or separation of components when I mix my this compound formulation in the spray tank. What could be causing this?
-
Answer: Formulation instability can be due to several factors:
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Incorrect Mixing Order: The order in which you add components to the spray tank is critical, especially when using multiple adjuvants or tank-mixing with other pesticides. Always follow a recommended mixing order (e.g., WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants).
-
Water Quality: The pH and mineral content of the water can affect the solubility and stability of your formulation components.[1]
-
Incompatible Adjuvants: Not all adjuvants are compatible with each other or with the active ingredient formulation. Conduct a jar test with all components in the correct proportions before mixing a full batch to check for incompatibility.
-
Temperature: Water temperature can affect the solubility of some formulation components.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound's systemic activity.
-
Question 1: What is the primary barrier to the systemic activity of foliar-applied this compound?
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Answer: The primary barrier is its poor phloem mobility.[11][12] While this compound can be readily taken up by roots and transported upwards to the foliage (acropetal movement in the xylem), it has limited ability to move from the leaves to other parts of the plant, such as the roots or new growth points (basipetal movement in the phloem), after foliar application.[11][12] This limits its effectiveness on perennial weeds with extensive root systems when applied to the foliage.
-
Question 2: How can I improve the phloem translocation of this compound?
-
Answer: Enhancing phloem translocation of herbicides is a complex challenge. For a weak acid herbicide like this compound, its physicochemical properties, such as its pKa and lipophilicity (logP), play a crucial role.[11][13] Formulation strategies can help:
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Adjuvants: Penetrants like crop oil concentrates and methylated seed oils can help move the active ingredient across the leaf cuticle and into the phloem-loading zone.[5]
-
Nanoformulations: Encapsulating this compound in nanoparticles may alter its transport properties within the plant, potentially improving its phloem mobility. This is an active area of research for improving the bioavailability of various natural compounds.
-
-
Question 3: What types of adjuvants are recommended for this compound formulations?
-
Answer: While specific adjuvant recommendations for this compound are not widely published, general principles for post-emergence herbicides can be applied.[4] A combination of the following is often beneficial:
-
Surfactants (e.g., nonionic surfactants): To reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.[4][5]
-
Penetrants (e.g., crop oil concentrates, methylated seed oils): To help the active ingredient penetrate the waxy leaf cuticle.[5]
-
Humectants (e.g., glycerol, propylene glycol): To slow the drying of spray droplets on the leaf surface, allowing more time for absorption.[5]
-
-
Question 4: How does this compound's mode of action relate to its systemic activity?
-
Answer: this compound inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[14][15] This enzyme is crucial for the biosynthesis of plastoquinones and tocopherols.[16] The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[14] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic apparatus is destroyed, leading to the characteristic bleaching symptoms and eventual death.[14][15] For this to occur throughout the plant, the this compound must reach the meristematic tissues where active cell division and photosynthesis are taking place. This is why systemic translocation is crucial for its herbicidal activity.
-
Question 5: Is this compound stable in formulations?
-
Answer: this compound is susceptible to both photodegradation and microbial degradation.[7][8][10] This should be a key consideration when developing a formulation. The inclusion of UV protectants or the use of encapsulation technologies like nanoformulations could improve its stability in the field. The half-life of this compound can be as short as 72 hours under simulated sunlight and 6 days in the presence of degrading microbes.[7][8]
Data Presentation
Table 1: Physicochemical and Degradation Properties of this compound
| Property | Value | Reference |
| Molecular Target | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | [11] |
| Mobility in Plant | Good acropetal (xylem) movement, Poor phloem mobility | [11][12] |
| Photodegradation Half-life | ~72 hours (under simulated sunlight) | [7][8] |
| Microbial Degradation Half-life | ~6 days (by Methylophilus sp. LS1) | [8] |
| Soil Dissipation Half-life (DT50) | 4 - 9 days (depending on soil type) | [10] |
Experimental Protocols
Protocol 1: Evaluation of Adjuvant Efficacy on this compound Foliar Uptake
-
Plant Material: Grow a target weed species (e.g., Amaranthus palmeri or a model plant like Arabidopsis thaliana) in pots under controlled greenhouse conditions (e.g., 25°C, 16:8 hour light:dark cycle). Use plants at the 3-4 true leaf stage for experiments.
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Prepare spray solutions containing a fixed concentration of this compound and different candidate adjuvants (e.g., nonionic surfactant at 0.25% v/v, crop oil concentrate at 1% v/v, methylated seed oil at 1% v/v). Include a control with no adjuvant. Use radiolabeled ¹⁴C-leptospermone for this study to facilitate quantification.
-
Application: Apply the formulations to the adaxial surface of the third true leaf of each plant using a microsyringe. The total volume and amount of radioactivity applied to each plant must be consistent.
-
Uptake Measurement: At various time points after application (e.g., 6, 24, 48, 72 hours), harvest the treated leaf.
-
Leaf Washing: Gently wash the surface of the treated leaf with a solution of 10% methanol and 0.1% Tween 80 to remove any unabsorbed this compound. Collect the wash solution.
-
Quantification: Quantify the amount of ¹⁴C-leptospermone in the leaf wash solution and in the treated leaf tissue using liquid scintillation counting.
-
Analysis: Calculate the percentage of applied this compound that was absorbed into the leaf for each formulation and time point. Compare the efficacy of the different adjuvants in enhancing foliar uptake.
Protocol 2: Assessment of this compound Translocation in Plants
-
Plant Material and Application: Follow steps 1-3 from Protocol 1.
-
Harvesting and Sectioning: At the desired time point (e.g., 72 hours after application), harvest the entire plant. Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
Sample Processing: Dry each plant section to a constant weight and then combust the samples in a biological oxidizer to capture the evolved ¹⁴CO₂.
-
Quantification: Measure the radioactivity in each plant section using liquid scintillation counting.
-
Analysis: Calculate the percentage of the total absorbed ¹⁴C-leptospermone that was translocated to each plant part. This will provide a quantitative measure of both acropetal and basipetal translocation and allow for the evaluation of how different formulations impact systemic movement.
Protocol 3: Quantification of this compound in Plant Tissue using LC-MS/MS
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered tissue with a suitable solvent, such as acetonitrile or methanol, containing an internal standard. Vortex and centrifuge the samples.
-
Clean-up: Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Analysis: Analyze the cleaned-up extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method for the specific and sensitive quantification of this compound and the internal standard.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount of this compound in the plant tissue samples.
Mandatory Visualization
Caption: this compound's mechanism of action via HPPD inhibition.
Caption: Workflow for developing and testing this compound formulations.
References
- 1. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 2. opot.co.za [opot.co.za]
- 3. researchgate.net [researchgate.net]
- 4. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Influence of Adjuvants on Absorption of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 6. A Soybean Postemergence Herbicide Failed To Perform, Is Retreatment Warranted? [ag.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for photolytic and microbial degradation processes in the dissipation of this compound, a natural β-triketone herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwyoextension.org [uwyoextension.org]
- 10. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical Aspects of Phloem Translocation of Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Long-Term Effects of Leptospermone on Soil Fungal Communities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term effects of the bioherbicide leptospermone on soil fungal communities.
Frequently Asked Questions (FAQs)
Q1: What are the expected short-term impacts of this compound on soil fungal community structure?
A1: In the short term (e.g., within 45 days), this compound application can lead to significant changes in the structure and diversity of the soil fungal community.[1][2] Studies have shown shifts in the relative abundance of various fungal phyla and orders. For instance, fungi belonging to the Xylariales, Hypocreales, Pleosporales, and Capnodiales (Ascomycota), as well as Sebacinales, Cantharellales, Agaricales, Polyporales, Filobasidiales, and Tremellales (Basidiomycota), have been observed to be well-represented in treated soils compared to controls.[2]
Q2: Do the effects of this compound on soil fungal communities persist over the long term?
A2: The persistence of this compound's effects appears to be soil-dependent. In some soils, the fungal community may show resilience and recover after the dissipation of the bioherbicide. However, in other soil types, the changes in the fungal community can be persistent even after this compound is no longer detectable.[1][3] This persistence might be due to a "system drift" caused by changes in the quantity and quality of soil organic matter following the herbicide application.[1][3]
Q3: Is the dissipation rate of this compound in soil consistent across different soil types?
A3: No, the dissipation rate of this compound is influenced by the physicochemical properties of the soil and is primarily driven by biotic factors.[4][5] For example, in one study, this compound dissipated almost entirely within 45 days in one soil type (DT50 < 10 days), while 25% of the initial concentration remained in another.[4][5] The persistence was observed to be longer in a soil named Saint-Jean-de-Fos (SJF) compared to a Perpignan (P) soil.[1][3]
Q4: How does this compound impact different fungal guilds, such as saprophytes and parasites?
A4: this compound application can lead to a decrease in the relative abundance of many saprophytic fungi, while parasitic fungi may increase.[1][2][3][6] Specifically, orders such as Sordariales, Hypocreales, Pleosporales, Helotiales, Agaricales, and Tremellales (largely saprophytic) have been seen to decrease, whereas parasitic fungi belonging to the Spizellomycetales and Pezizales orders have shown an increase in relative abundance in treated soils where community recovery was not observed.[1][3]
Q5: What is the mechanism of action of this compound, and can it affect soil fungi directly?
A5: this compound is a β-triketone that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in plants.[1][3] Importantly, HPPD enzymes are also found in prokaryotes and fungi, suggesting that this compound could have a direct impact on these soil microorganisms.[1][3]
Troubleshooting Guide
Problem 1: No significant change observed in fungal alpha-diversity after this compound application.
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Possible Cause 1: Soil Type. The impact on alpha-diversity can be soil-dependent. In a study comparing two soil types, significant changes in alpha-diversity were observed in one soil (Perpignan) but not in the other (Saint-Jean-de-Fos).[1][3]
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Troubleshooting Step 1: Analyze the beta-diversity of your fungal communities. Significant changes in the overall community structure (beta-diversity) can occur even without a significant change in alpha-diversity metrics like Shannon or Simpson indices.[1][3]
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Troubleshooting Step 2: Assess the dissipation rate of this compound in your soil. Rapid degradation could lead to more transient effects on the fungal community.
-
Troubleshooting Step 3: Consider the history of the soil. Soils with a history of treatment with synthetic β-triketones might harbor microbial communities that are more adapted to such compounds.[1][2]
Problem 2: Fungal community composition has not recovered to the control state after this compound has fully dissipated.
-
Possible Cause 1: System Drift. The initial impact of the bioherbicide on the fungal community and soil organic matter may have pushed the ecosystem to a new stable state, preventing it from returning to its original composition.[1][3]
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Troubleshooting Step 1: Analyze the functional guilds within your fungal community data. A persistent shift from saprophytic to parasitic fungi might indicate a long-term functional alteration of the soil ecosystem.[1][3]
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Troubleshooting Step 2: Measure key soil physicochemical parameters (e.g., organic matter content, pH) at the end of the experiment to see if they differ significantly from the control, which could explain the lack of recovery.
-
Troubleshooting Step 3: Extend the incubation period of your experiment to determine if recovery is possible over a longer timescale.
Problem 3: Low abundance of Glomeromycota (arbuscular mycorrhizal fungi) in both control and treated samples.
-
Possible Cause 1: Primer Bias. The primers used for ITS sequencing may not efficiently amplify the DNA of Glomeromycota.[1][3] This is a known issue in fungal community studies.
-
Troubleshooting Step 1: If arbuscular mycorrhizal fungi (AMF) are a key focus of your research, consider using a different set of primers specifically designed for this group or a quantitative PCR (qPCR) approach targeting AMF-specific genes.
-
Troubleshooting Step 2: Ensure that your DNA extraction method is suitable for capturing DNA from the spores and hyphae of AMF.
Data Presentation
Table 1: Summary of this compound Dissipation in Two Different Soil Types
| Soil Type | DT50 (days) | Remaining this compound after 45 days (%) | Reference |
| Perpignan (P) | < 10 | ~0 | [4][5] |
| Saint-Jean-de-Fos (SJF) | > 10 | ~25 | [4][5] |
Table 2: Long-Term (45 days) Effects of this compound on Fungal Community Diversity and Recovery in Two Soil Types
| Soil Type | Impact on Alpha-Diversity | Impact on Beta-Diversity | Community Recovery after 45 days | Key Changes in Fungal Guilds (in non-recovering soil) | Reference |
| Perpignan (P) | Significant Changes | Significant Changes | Not Observed | Decrease in saprophytes, Increase in parasites | [1][3] |
| Saint-Jean-de-Fos (SJF) | No Significant Changes | Significant Changes | Observed | Not Applicable | [1][3] |
Experimental Protocols
1. Soil Microcosm Setup
This protocol is based on the methodology described in studies investigating the ecotoxicological impact of this compound.[1][2][5]
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Soil Collection: Collect topsoil (0-20 cm) from the desired field site. Sieve the soil (e.g., < 2 mm) to remove stones and large organic debris.
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Microcosm Preparation: Place a defined amount of soil (e.g., 500 g dry weight equivalent) into individual containers (e.g., glass jars).
-
Moisture Adjustment: Adjust the soil water content to a specific percentage of the water-holding capacity (e.g., 60%) and pre-incubate the microcosms in the dark at a controlled temperature (e.g., 20°C) for a set period (e.g., one week) to stabilize the microbial communities.
-
This compound Application: Prepare a solution of this compound at the desired concentration (e.g., the recommended agronomical dose). Apply the solution evenly to the soil surface of the treatment microcosms. Apply an equivalent amount of sterile water to the control microcosms.
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Incubation: Incubate the microcosms under controlled conditions (e.g., 20°C in the dark) for the duration of the experiment (e.g., 45 days). Maintain soil moisture by adding sterile water as needed.
-
Sampling: Collect soil samples from each microcosm at specified time points (e.g., day 0, 4, 15, 45) for molecular and chemical analysis. Store samples appropriately (e.g., -20°C or -80°C for DNA analysis).
2. Fungal Community Analysis via ITS Sequencing
This protocol is a generalized workflow based on the methods reported in the cited literature.[1][2]
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DNA Extraction: Extract total genomic DNA from soil samples using a commercially available kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions.
-
PCR Amplification: Amplify the Internal Transcribed Spacer (ITS) region of the fungal ribosomal RNA gene using fungal-specific primers (e.g., ITS1F/ITS2 or ITS3/ITS4). The primers should be barcoded to allow for multiplexing of samples.
-
Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Trim primers and low-quality bases.
-
Merge paired-end reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).
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Assign taxonomy to the OTUs using a reference database (e.g., UNITE).
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Generate an OTU table and perform downstream statistical analyses (alpha-diversity, beta-diversity, differential abundance).
-
Mandatory Visualization
Caption: Experimental workflow for studying the impact of this compound on soil fungal communities.
Caption: Logical relationships of this compound's effects on soil fungal communities.
References
- 1. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]
- 4. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Leptospermone and Sulcotrione as HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD): the natural compound leptospermone and the synthetic herbicide sulcotrione. This analysis is designed to offer an objective comparison of their performance, supported by experimental data, to inform research and development in herbicide and drug discovery.
Introduction to HPPD and its Inhibitors
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone and tocopherols (vitamin E). Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. The inhibition of HPPD disrupts this pathway, leading to a deficiency in plastoquinone and consequently, a lack of carotenoids. This results in the characteristic bleaching of plant tissues due to the photo-destruction of chlorophyll, ultimately causing plant death. This mechanism of action has made HPPD a prime target for the development of herbicides.
This compound, a natural β-triketone produced by the Manuka tree (Leptospermum scoparium), was one of the first-identified natural inhibitors of HPPD. Its discovery paved the way for the development of synthetic HPPD-inhibiting herbicides, including the triketone class of compounds to which sulcotrione belongs.
Quantitative Performance Comparison
The inhibitory potential of this compound and sulcotrione against HPPD has been evaluated in various studies. The following table summarizes key quantitative data on their performance, primarily focusing on the half-maximal inhibitory concentration (IC50), a common measure of inhibitor potency. It is important to note that direct comparison of IC50 values should be made with caution when data is sourced from different studies, as experimental conditions can vary.
| Parameter | This compound | Sulcotrione | Source Organism | Reference |
| IC50 | 3.14 µg/mL (~13.3 µM) | - | Not Specified | [1] |
| IC50 | - | 250 ± 21 nM | Arabidopsis thaliana | [2] |
| Limit of Detection | 20 µM | 0.038 µM | Recombinant E. coli expressing plant HPPD | - |
| Inhibition Type | Competitive, Reversible | Time-dependent (tight-binding), Reversible | - | [1][3] |
Note on IC50 Conversion: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight (236.31 g/mol ).
Mechanism of Action
While both this compound and sulcotrione target HPPD, their inhibitory mechanisms exhibit key differences:
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This compound: Acts as a competitive, reversible inhibitor of HPPD.[1] This means it competes with the natural substrate, 4-hydroxyphenylpyruvate (HPP), for binding to the active site of the enzyme. The binding is non-covalent, and the inhibitor can dissociate from the enzyme, allowing for potential recovery of enzyme activity.
-
Sulcotrione: Is described as a potent, time-dependent (tight-binding), reversible inhibitor .[3] This indicates that the initial binding of sulcotrione to the enzyme is followed by a conformational change, leading to a more tightly bound enzyme-inhibitor complex. While the inhibition is reversible, the dissociation of the inhibitor from the enzyme is slow, resulting in a prolonged inhibitory effect.
Signaling Pathway and Downstream Effects
The inhibition of HPPD by both this compound and sulcotrione initiates a cascade of downstream effects, primarily impacting the biosynthesis of plastoquinone and carotenoids.
The inhibition of HPPD by either this compound or sulcotrione blocks the conversion of HPP to homogentisate. This leads to a depletion of the plastoquinone pool, which is a necessary cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. The resulting decrease in carotenoids leaves chlorophyll unprotected from photo-oxidation, leading to the characteristic bleaching symptoms observed in susceptible plants. Studies have shown that the achlorophyllous phenotype of plants exposed to this compound is similar to that of plants treated with sulcotrione.[1]
Experimental Protocols
A detailed experimental protocol for an in vitro HPPD inhibition assay is crucial for the accurate determination and comparison of inhibitor potency. The following is a generalized protocol synthesized from methodologies described in the literature.
In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound and sulcotrione for HPPD.
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
This compound and sulcotrione stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, ascorbate, and catalase.
-
Inhibitor Addition: Add varying concentrations of this compound or sulcotrione to the respective wells. Include a control group with the solvent only.
-
Enzyme Addition: Add the purified HPPD enzyme to each well to initiate the pre-incubation. For time-dependent inhibitors like sulcotrione, a pre-incubation period (e.g., 10-15 minutes) before substrate addition is critical to allow for the establishment of the tight-binding complex.
-
Reaction Initiation: Start the enzymatic reaction by adding the HPP substrate to all wells.
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of the reaction is proportional to the rate of HPP consumption.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
Both this compound and sulcotrione are effective inhibitors of HPPD, operating through a mechanism that ultimately leads to plant death by bleaching. Key distinctions lie in their origin, with this compound being a natural product and sulcotrione a synthetic derivative, and in their specific inhibitory kinetics. Sulcotrione exhibits significantly higher potency in in vitro assays, as indicated by its lower IC50 value. The nature of sulcotrione as a time-dependent, tight-binding inhibitor may contribute to its enhanced efficacy as a herbicide.
This comparative analysis provides a foundation for researchers in the field. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their inhibitory potencies and to explore the nuances of their effects on plant physiology. Such research will be invaluable for the rational design of new, more effective, and potentially more environmentally benign herbicides, as well as for the development of novel therapeutics targeting the HPPD enzyme.
References
- 1. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Bioactive Potential of Leptospermone Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Leptospermone, a naturally occurring β-triketone found in plants of the Myrtaceae family, has garnered significant scientific interest due to its diverse biological activities. Its derivatives have been explored for their potential as antimicrobial, herbicidal, and insecticidal agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid in the development of new and effective bioactive compounds.
Herbicidal Activity: Targeting the HPPD Enzyme
This compound and its synthetic analogs are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in plants for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production and protecting chlorophyll from photodegradation. Inhibition of HPPD leads to the characteristic bleaching of plant tissues, followed by growth inhibition and death.[3][4][5] The development of commercial triketone herbicides was, in fact, inspired by the herbicidal properties of this compound.[2]
Comparative Analysis of HPPD Inhibition
The inhibitory activity of various this compound derivatives against Arabidopsis thaliana HPPD reveals key structural requirements for potent herbicidal action. The data underscores the importance of the β-triketone moiety and the lipophilicity of the side chain.
| Compound | Description | IC50 (nM)[1] |
| This compound | Natural product | 3140 |
| Grandiflorone | Natural product with a more lipophilic side chain | 750 ± 70 |
| Sulcotrione | Commercial herbicide | 250 ± 21 |
| Synthetic Analog | β-triketone with a C9 alkyl side chain | 19 ± 1 |
| Inactive Analog | Lacks the 1,3-diketone group | > 50,000 |
| Inactive Analog | Prenyl group on the triketone ring | > 50,000 |
| Inactive Analog | Ethyl group on the triketone ring | > 50,000 |
Structure-Activity Relationship Summary:
-
The β-triketone Core: The 1,3-diketone functionality is essential for activity, as it interacts with the Fe(2+) cofactor at the active site of the HPPD enzyme. Analogs lacking this feature are inactive.[1]
-
Acyl Side Chain: The nature of the acyl side chain significantly influences potency. Increased lipophilicity and length of the alkyl side chain generally lead to enhanced inhibitory activity. A synthetic analog with a C9 alkyl side chain demonstrated the highest potency, being significantly more active than the commercial herbicide sulcotrione.[1]
-
Ring Substitutions: The presence of prenyl or ethyl groups on the triketone ring eliminates herbicidal activity, suggesting that substitutions at these positions are not tolerated for effective binding to the HPPD enzyme.[1]
Experimental Protocol: HPPD Inhibition Assay
The inhibitory activity of this compound derivatives against HPPD is determined using a spectrophotometric assay with purified Arabidopsis thaliana HPPD.
-
Enzyme Preparation: Recombinant A. thaliana HPPD is expressed in E. coli and purified.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, ascorbate, and catalase.
-
Reaction Mixture: The reaction mixture consists of the purified HPPD enzyme, the substrate p-hydroxyphenylpyruvate, and the test compound (this compound derivative) at varying concentrations.
-
Measurement: The activity of HPPD is measured by monitoring the formation of homogentisate, which is coupled to the reduction of a chromogenic substrate, at a specific wavelength.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathway: HPPD Inhibition
Caption: Mechanism of action of this compound derivatives as HPPD inhibitors.
Antimicrobial Activity: Combating Foodborne Pathogens
This compound and its derivatives have demonstrated significant antimicrobial activity against a range of foodborne bacteria. The structure of the cyclic triketone core and its substituents plays a critical role in determining the potency and spectrum of this activity.
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentrations (MIC) of this compound and its derivatives were determined against several pathogenic bacteria, highlighting the structural features that enhance antimicrobial efficacy.[6]
| Compound | L. monocytogenes | S. typhimurium | S. flexneri | S. sonnei | S. aureus | S. intermedius |
| This compound | 23.63 | 45.3 | 69.7 | 48.1 | 25.4 | 24.9 |
| 1,2,3-Cyclohexanetrione-1,3-dioxime | 43.9 | 45.3 | 88.5 | 87.6 | 45.3 | 44.2 |
| 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione | 48.1 | 49.2 | 75.8 | 74.3 | 49.8 | 48.7 |
| 2-Acetyl-1,3-cyclohexanedione | >100 | >100 | >100 | >100 | >100 | >100 |
| 1,3-Cyclohexanedione | >100 | >100 | >100 | >100 | >100 | >100 |
| 5,5-Dimethyl-1,3-cyclohexanedione | >100 | >100 | >100 | >100 | >100 | >100 |
| Tetracycline (Positive Control) | 5.85 | 12.3 | 25.4 | 15.6 | 6.25 | 6.13 |
Structure-Activity Relationship Summary:
-
Triketone Moiety: The presence of a cyclic triketone structure is crucial for antimicrobial activity. This compound, with its triketone core conjugated to an acyl side chain, exhibits the strongest activity.[6]
-
Functional Groups: The addition of hydroxylamine or methyl functional groups to the cyclic triketone, as seen in 1,2,3-cyclohexanetrione-1,3-dioxime and 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione, maintains strong antimicrobial activity.[6]
-
Diketones vs. Triketones: Derivatives with a diketone structure, such as 1,3-cyclohexanedione and its derivatives, showed no significant antimicrobial activity, emphasizing the importance of the triketone scaffold.[6]
Experimental Protocols: Antimicrobial Susceptibility Testing
1. Agar Diffusion Method:
-
Bacterial Culture: The test bacteria are cultured in a suitable broth to a concentration of approximately 1.0 × 10^7 colony-forming units (CFU)/mL.
-
Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs are impregnated with known concentrations of the this compound derivatives and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[6]
2. Broth Microdilution Method (for MIC determination):
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 × 10^5 CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]
Experimental Workflow: Antimicrobial Testing
Caption: Workflow for assessing the antimicrobial activity of this compound derivatives.
Insecticidal and Acaricidal Activity: A Divergent Mechanism
This compound and its derivatives also exhibit promising insecticidal and acaricidal properties. Notably, the mode of action against insects appears to differ from that in plants.
Comparative Analysis of Acaricidal and Insecticidal Activity
The lethal dose (LD50) and lethal concentration (LC50) values of this compound and a key derivative have been determined against several mite and mosquito species.
| Compound | D. farinae (LD50 µg/cm²)[7] | D. pteronyssinus (LD50 µg/cm²)[7] | T. putrescentiae (LD50 µg/cm²)[7] | Aedes aegypti (LD50 ng/mg)[8] |
| This compound | 0.07 | - | - | 150 |
| 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione | 1.21 | - | - | - |
| Benzyl Benzoate (Control) | 10.03 | - | - | - |
| DEET (Control) | 37.12 | - | - | - |
Structure-Activity Relationship Summary:
-
This compound's Potency: this compound itself is a highly effective acaricide, demonstrating significantly greater toxicity against house dust mites than the commercial control, benzyl benzoate.[7]
-
Impact of Methylation: The derivative 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione also shows acaricidal activity, though it is less potent than this compound.[7]
-
Mosquitocidal Action: this compound is also toxic to Aedes aegypti mosquitoes, indicating its potential as a broad-spectrum insecticide.[8]
Proposed Insecticidal Mechanism of Action
Research suggests that the insecticidal mode of action of this compound is not through HPPD inhibition, as is the case in plants. Instead, it is proposed to be an inhibitor of carbonic anhydrase (CA) in insects.[8] This enzyme is vital for regulating pH in insect tissues. Inhibition of CA disrupts this balance, leading to toxicity. This distinct mechanism of action is promising for the development of selective insecticides with potentially lower toxicity to non-target organisms.[8]
Logical Relationship: Activity and Structural Features
Caption: Key structural features of this compound derivatives influencing their biological activities.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel compounds with enhanced and selective biological activities for applications in agriculture and medicine. Further exploration into the diverse chemical space of this compound analogs holds significant promise for the discovery of next-generation herbicides, antimicrobials, and insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acaricidal activity of triketone analogues derived from Leptospermum scoparium oil against house-dust and stored-food mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of toxicity of the β-triketone this compound to Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Herbicidal Target of Leptospermone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leptospermone's in vivo herbicidal performance, focusing on the validation of its molecular target, 4-hydroxyphenylpyruvate dioxygenase (HPPD). We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with other HPPD-inhibiting herbicides.
This compound, a natural β-triketone derived from the Manuka plant (Leptospermum scoparium), has demonstrated potent herbicidal activity. Its mode of action is the inhibition of the HPPD enzyme, a critical component in the biosynthesis of plastoquinone and tocopherols in plants.[1][2] Inhibition of HPPD ultimately disrupts carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues and subsequent plant death.[3][4][5] This mechanism is shared with several commercially successful synthetic herbicides.
Comparative Efficacy of HPPD-Inhibiting Herbicides
The inhibitory activity of this compound and its synthetic analogues against the HPPD enzyme has been quantified through in vitro enzyme assays. The following table summarizes the half-maximal inhibitory concentration (I50) values, providing a direct comparison of their potency.
| Compound | Chemical Class | Target Enzyme | I50 Value (µg/mL) | Reference |
| This compound | β-Triketone | HPPD | 3.14 | [2] |
| Grandiflorone | β-Triketone | HPPD | 0.22 | [2] |
| Triketone-rich fraction | β-Triketone | HPPD | 4.02 | [2] |
| Manuka oil | Essential Oil | HPPD | 15.0 | [2] |
| Sulcotrione | Triketone | HPPD | - | [2] |
| Mesotrione | Triketone | HPPD | - | [6] |
Note: I50 values for Sulcotrione and Mesotrione were not explicitly found in the provided search results but are established HPPD inhibitors included for comparative context.
In Vivo Target Validation: Experimental Approaches
Validating that HPPD is the true in vivo target of this compound involves a multi-faceted approach, combining whole-plant bioassays with biochemical and molecular techniques.
Signaling Pathway of this compound's Herbicidal Action
The following diagram illustrates the biochemical pathway affected by this compound and other HPPD inhibitors.
Caption: Mechanism of action of this compound via HPPD inhibition.
Experimental Workflow for In Vivo Validation
A typical workflow to validate the herbicidal target of a compound like this compound in vivo is depicted below.
Caption: Experimental workflow for in vivo target validation of this compound.
Experimental Protocols
Whole-Plant Bioassay
Objective: To assess the herbicidal efficacy of this compound on whole plants and observe characteristic symptoms of HPPD inhibition.
Methodology:
-
Plant Growth: Grow susceptible plant species (e.g., Digitaria sanguinalis, large crabgrass) from seed in a controlled environment (greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.
-
Herbicide Application: Apply this compound at a range of concentrations to the plants at a specific growth stage (e.g., two- to three-leaf stage). Application can be done as a foliar spray or a soil drench. Include a negative control (vehicle only) and a positive control (a known HPPD inhibitor like mesotrione).
-
Phenotypic Observation: Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for symptoms of herbicidal activity, particularly the characteristic bleaching of new growth.
-
Quantitative Assessment: At the end of the experimental period, harvest the above-ground biomass, dry it to a constant weight, and weigh it. Calculate the growth reduction (GR50), which is the concentration of herbicide required to reduce plant growth by 50% compared to the untreated control.
In Vitro HPPD Enzyme Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on HPPD enzyme activity.
Methodology:
-
Enzyme Extraction: Isolate HPPD from a suitable plant source. This can be from the target weed species or a model plant like Arabidopsis thaliana.
-
Assay Reaction: The activity of HPPD is typically measured by spectrophotometrically monitoring the consumption of its substrate, p-hydroxyphenylpyruvate, or the formation of its product, homogentisate. The reaction mixture contains the extracted enzyme, the substrate, and cofactors in a suitable buffer.
-
Inhibition Measurement: Perform the assay in the presence of a range of concentrations of this compound.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the I50 value.
Radiolabeling and Translocation Study
Objective: To track the uptake, translocation, and metabolism of this compound within the plant to confirm it reaches its target site.
Methodology:
-
Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope, such as ¹⁴C.
-
Application: Apply a known amount of radiolabeled this compound to a specific part of the plant (e.g., a single leaf or the root system).
-
Incubation and Harvest: Allow the plant to grow for a defined period. At various time points, harvest the plant and dissect it into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Quantification of Radioactivity: Quantify the amount of radioactivity in each plant part using liquid scintillation counting or phosphorimaging. This will reveal the extent of uptake and the pattern of translocation.
-
Metabolism Analysis: Extract compounds from the plant tissues and use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the parent this compound from its metabolites.
Comparison with Alternative HPPD-Inhibiting Herbicides
This compound belongs to the β-triketone class of HPPD inhibitors. Other chemical classes targeting the same enzyme include isoxazoles and pyrazoles.[7] The development of resistance to HPPD inhibitors in some weed species is a growing concern.[8][9][10] This underscores the importance of discovering and validating new herbicidal compounds with this mode of action, such as this compound, which may have different binding characteristics or metabolic fates in resistant biotypes.
The following diagram illustrates the logical relationship and comparison between this compound and other HPPD inhibitors.
Caption: Comparison of this compound with other HPPD-inhibiting herbicides.
Conclusion
The in vivo validation of this compound's herbicidal target, HPPD, is well-supported by a convergence of evidence from whole-plant bioassays, enzyme inhibition studies, and translocation experiments. Its efficacy as a natural HPPD inhibitor positions it as a valuable tool for weed management and a lead compound for the development of new bio-based herbicides. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and explore the potential of this compound and other natural compounds in modern agriculture.
References
- 1. <i>β</i>-Triketones from <i>Leptospermum scoparium</i> as natural herbicides Inhibiting <i>p</i>-hydroxyphenylpyruvate dioxygenase [morressier.com]
- 2. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPPD Inhibitor Herbicides & Growing Weed Resistance — BASF [agriculture.basf.us]
- 9. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 10. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Analysis of Leptospermone and Commercial Bioherbicides for Weed Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioherbicide Efficacy with Supporting Experimental Data
The quest for effective and environmentally benign weed management solutions has led to a growing interest in bioherbicides. Among the promising candidates is leptospermone, a natural β-triketone allelochemical. This guide provides a comprehensive comparison of the efficacy of this compound with commercially available bioherbicides, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Quantitative Efficacy Comparison
The herbicidal efficacy of this compound has been evaluated against several commercial bioherbicides and conventional synthetic herbicides. The following table summarizes the quantitative data from various studies, focusing on the percentage of weed control.
| Herbicide/Active Ingredient | Target Weed(s) | Application Rate/Concentration | Weed Control Efficacy (%) | Citation(s) |
| This compound (β-triketone extract) | Various weed species | 2% and 4% | Up to 97% | [1] |
| Amaranthus palmeri (Palmer amaranth) | Not specified | Comparable to 2% glyphosate | [1] | |
| Digitaria sanguinalis (Large crabgrass) | Not specified | Comparable to 2% glyphosate | [1] | |
| Cyperus esculentus (Yellow nutsedge) | Not specified | ~70% growth reduction | [1] | |
| Vinegar (Acetic Acid) | Various weed species | 20% | Significantly less efficacious than this compound | [1] |
| D-Limonene | Various weed species | 12.5% | Significantly less efficacious than this compound | [1] |
| Glyphosate | Amaranthus palmeri (Palmer amaranth) | 2% | Comparable to this compound | [1] |
| Digitaria sanguinalis (Large crabgrass) | 2% | Comparable to this compound | [1] | |
| Mesotrione | Broadleaf weeds | Labeled doses | 86-99% (Palmer amaranth) | [2] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the efficacy of bioherbicides, based on common methodologies cited in the literature. This protocol can be adapted for greenhouse and field trials.
Objective: To evaluate and compare the herbicidal efficacy of this compound and commercial bioherbicides on selected weed species.
I. Materials and Reagents:
-
Test substances: this compound (technical grade or as a formulated product), commercial bioherbicides (e.g., vinegar-based, pelargonic acid-based, microbial), and a synthetic herbicide standard (e.g., glyphosate).
-
Weed species: Seeds or seedlings of target weeds (e.g., Amaranthus palmeri, Digitaria sanguinalis).
-
Growth medium: Potting mix, soil, or hydroponic solution.
-
Pots or trays for planting.
-
Spray equipment calibrated for uniform application.
-
Adjuvants or surfactants (if required by product labels).
-
Controlled environment growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
II. Experimental Design:
-
A randomized complete block design is typically used.
-
Treatments should include:
-
Untreated control.
-
Vehicle/carrier control (if applicable).
-
Multiple concentrations/doses of this compound.
-
Multiple concentrations/doses of each commercial bioherbicide.
-
A standard synthetic herbicide at its recommended rate.
-
-
Each treatment should have a minimum of four replicates.
III. Procedure:
A. Plant Propagation and Growth:
-
Sow weed seeds in pots or trays filled with the appropriate growth medium.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have reached a specific growth stage (e.g., 2-4 true leaves).
-
Maintain the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, adequate watering).
B. Herbicide Application:
-
Prepare spray solutions of each test substance at the desired concentrations, including any required adjuvants.
-
Apply the treatments uniformly to the foliage of the target weeds using a calibrated sprayer. Ensure complete and consistent coverage.
-
For pre-emergence studies, apply the herbicides to the soil surface before weed seed germination.
C. Data Collection and Analysis:
-
Visually assess weed control at specified intervals after treatment (e.g., 3, 7, 14, and 21 days). Use a rating scale (e.g., 0% = no control, 100% = complete death).
-
Measure plant height and/or shoot biomass (fresh or dry weight) at the end of the experiment.
-
Calculate the percentage of weed control or biomass reduction relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing bioherbicide efficacy.
Signaling Pathway: HPPD Inhibition by this compound
This compound's primary mode of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis. The inhibition of HPPD leads to a depletion of these vital compounds, which in turn disrupts the carotenoid biosynthesis pathway. Carotenoids are responsible for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is destroyed by sunlight, leading to the characteristic bleaching symptoms and eventual plant death.
Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid biosynthesis.
References
Synthetic Triketones and Leptospermone: A Comparative Analysis of Cross-Reactivity at the HPPD Target
For researchers, scientists, and professionals in drug and herbicide development, understanding the specific interactions between synthetic compounds and their biological targets is paramount. This guide provides a detailed comparison of the cross-reactivity of synthetic triketones with the molecular target of leptospermone, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
This compound, a natural β-triketone produced by the Manuka plant (Leptospermum scoparium), is a potent inhibitor of HPPD, a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the degradation of chlorophyll in the absence of protective carotenoids, ultimately resulting in plant death. This mechanism of action has been leveraged in the development of a class of synthetic herbicides known as triketones. This guide will delve into the comparative inhibitory activities of these synthetic analogues against HPPD, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity
The cross-reactivity of synthetic triketones with this compound's target, HPPD, is well-established, with many synthetic analogues demonstrating significantly higher potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The table below summarizes the IC50 values for this compound and several commercially important synthetic triketone herbicides against HPPD from Arabidopsis thaliana, a model plant species.
| Compound | Type | IC50 (µM) | Reference(s) |
| This compound | Natural Triketone | 12.1 | [1] |
| Mesotrione | Synthetic Triketone | 0.252 - 0.350 | [2][3] |
| Sulcotrione | Synthetic Triketone | 0.250 | [4] |
| Tembotrione | Synthetic Triketone | ~0.051 (LOD) | [5] |
| Grandiflorone | Natural Triketone | 0.750 | [4] |
| Bicyclopyrone | Synthetic Triketone | Data not available | [6] |
| Fenquinotrione | Synthetic Triketone | 0.0447 (A. thaliana) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions and the source of the HPPD enzyme.
As the data indicates, synthetic triketones such as mesotrione, sulcotrione, and tembotrione exhibit substantially greater inhibitory activity against HPPD compared to the natural compound this compound.[4] This enhanced potency is a result of extensive structure-activity relationship (SAR) studies that have optimized the chemical structure for improved binding to the enzyme's active site.
Signaling Pathway and Mechanism of Action
The inhibition of HPPD by both this compound and synthetic triketones disrupts the normal biosynthesis of carotenoids and plastoquinone. This disruption is the primary mechanism leading to the herbicidal effect.
Caption: Mechanism of HPPD inhibition by triketones.
The diagram above illustrates how both natural (this compound) and synthetic triketones inhibit the HPPD enzyme. This blockage prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a critical precursor for plastoquinone and tocopherol biosynthesis. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Without sufficient carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic bleaching symptoms and eventual death.
Experimental Protocols
Accurate determination of the inhibitory potential of triketone compounds relies on robust and reproducible experimental protocols. Below are methodologies for a common in vitro HPPD inhibition assay and a whole-cell bioassay.
In Vitro HPPD Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of purified HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate (HGA). The inhibition is determined by measuring the decrease in enzyme activity in the presence of the test compound.
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvate (HPPA) solution
-
Ascorbate solution
-
Fe(II) solution (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds (this compound and synthetic triketones) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, ascorbate, and Fe(II).
-
Add varying concentrations of the test compound (inhibitor) to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the HPPD enzyme to each well.
-
Immediately after adding the enzyme, add the substrate (HPPA) to all wells.
-
Monitor the decrease in absorbance at 310 nm over time, which corresponds to the consumption of HPPA.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro HPPD inhibition assay.
Whole-Cell Colorimetric Bioassay
This high-throughput screening method utilizes a recombinant microorganism (e.g., E. coli) engineered to express a plant HPPD and produce a colored pigment from the tyrosine catabolism pathway. Inhibition of HPPD by a test compound results in a decrease in pigment production, which can be quantified colorimetrically.
Materials:
-
Recombinant E. coli strain expressing plant HPPD
-
Growth medium (e.g., LB broth) with appropriate antibiotics
-
Inducer for protein expression (e.g., IPTG)
-
Tyrosine solution
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 400 nm for pyomelanin)
Procedure:
-
Culture the recombinant E. coli to a suitable cell density.
-
Induce the expression of the HPPD enzyme.
-
Dispense the induced cell culture into the wells of a 96-well microplate.
-
Add varying concentrations of the test compounds to the wells.
-
Add tyrosine to the wells to initiate the pigment production pathway.
-
Incubate the microplate under appropriate conditions (e.g., 37°C with shaking).
-
Measure the absorbance of the produced pigment at the specified wavelength.
-
Calculate the percentage of inhibition of pigment production for each compound concentration and determine the IC50 value.
Caption: Workflow for whole-cell colorimetric bioassay.
Conclusion
The molecular target of the natural herbicide this compound, 4-hydroxyphenylpyruvate dioxygenase, has proven to be a highly effective target for the development of synthetic triketone herbicides. Through chemical synthesis and optimization, compounds such as mesotrione, sulcotrione, and tembotrione have been developed with significantly enhanced inhibitory potency against HPPD. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further explore the interactions of novel compounds with this critical enzyme, aiding in the discovery and development of next-generation herbicides and other potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel HPPD inhibitors: triketone 2H‐benzo[b][1,4]oxazin‐3(4H)‐one analogs [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Molecular Docking of Leptospermone with the HPPD Enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of the natural herbicide leptospermone with synthetic inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in herbicide and drug development.
Performance Comparison of HPPD Inhibitors
Molecular docking studies are crucial in understanding the binding affinities and interaction mechanisms of potential inhibitors with their target enzymes. In the context of HPPD, a key enzyme in the tyrosine catabolism pathway, both natural and synthetic compounds have been investigated for their inhibitory potential. This compound, a natural β-triketone, has served as a template for the development of synthetic HPPD-inhibiting herbicides.[1][2]
The following table summarizes the binding energies and experimentally determined inhibitory concentrations (IC50) of this compound and other notable HPPD inhibitors. Lower binding energy values indicate a more favorable binding interaction, while lower IC50 values represent greater inhibitory potency.
| Compound | Type | Binding Energy (kcal/mol) | IC50 |
| This compound | Natural β-triketone | -10.49[1] | 3.14 µg/mL[3] |
| Grandiflorone | Natural β-triketone | -10.49[1] | 0.22 µg/mL[3] |
| Sulcotrione | Synthetic Triketone | Not explicitly stated in comparative study[1] | 250 ± 21 nM[4] |
| Mesotrione | Synthetic Triketone | Not explicitly stated in comparative study | Not explicitly stated in comparative study |
Note: The binding energy for this compound has also been reported as -8.0 kcal/mol in some studies, which may reflect differences in the specific computational methodologies employed. It is important to consider the experimental setup when comparing values across different studies.
Key Interactions in the HPPD Active Site
Molecular docking simulations reveal that β-triketones, including this compound and its synthetic analogs, share a common binding mechanism within the active site of the HPPD enzyme. A critical interaction is the coordination of the diketone moiety with the Fe2+ ion, which is essential for the enzyme's catalytic activity.[1] This interaction, along with interactions with key amino acid residues, stabilizes the ligand within the active site and is crucial for potent inhibition.
Computational analyses have identified a lipophilic domain near the Fe2+ ion in the HPPD catalytic site, which favors the binding of ligands with lipophilic side chains.[3] The size and lipophilicity of the side-chain on the β-triketone structure have been shown to affect the potency of the compounds.[3]
HPPD Enzyme's Role in the Tyrosine Catabolism Pathway
The p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme plays a pivotal role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Inhibition of HPPD disrupts this pathway, leading to an accumulation of tyrosine and its precursors, which is ultimately toxic to the plant.
Caption: Tyrosine catabolism pathway highlighting the role of the HPPD enzyme and its inhibition.
Experimental Protocols: Molecular Docking of HPPD Inhibitors
The following provides a generalized yet detailed methodology for performing molecular docking studies of inhibitors with the HPPD enzyme, based on common practices in the field.
Preparation of the Receptor (HPPD Enzyme)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target HPPD enzyme is obtained from the Protein Data Bank (PDB). A commonly used structure for plant HPPD is PDB ID: 1TFZ.[1]
-
Protein Preparation: The downloaded PDB file is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligands (Inhibitors)
-
Ligand Structure Generation: The 2D structures of the ligands (this compound, sulcotrione, mesotrione, etc.) are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).
-
Ligand Preparation for Docking:
-
Torsion angles are defined to allow for conformational flexibility during docking.
-
Partial charges are assigned (e.g., Gasteiger charges).
-
The prepared ligand structures are saved in the PDBQT file format.
-
Molecular Docking Simulation using AutoDock Vina
-
Grid Box Definition: A grid box is defined to encompass the active site of the HPPD enzyme. The dimensions and center of the grid box are crucial parameters and should be determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the active site residues. For the HPPD enzyme (PDB: 1TFZ), the grid box is centered on the active site containing the Fe2+ ion.
-
Docking Execution: The molecular docking simulation is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Configuration File: A configuration file is created that specifies the input receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
Analysis of Docking Results
-
Binding Energy Analysis: The primary output from the docking simulation is the binding energy, typically reported in kcal/mol. The pose with the lowest binding energy is considered the most favorable binding mode.
-
Interaction Analysis: The best-scoring docked pose is visualized to analyze the interactions between the ligand and the active site residues of the HPPD enzyme. This includes identifying hydrogen bonds, hydrophobic interactions, and the critical coordination with the Fe2+ ion.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activities of Leptospermone and Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of leptospermone, a naturally occurring β-triketone, and tetracycline, a broad-spectrum antibiotic. This objective analysis, supported by experimental data, aims to inform research and development in the pursuit of novel antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and tetracycline has been evaluated against several foodborne pathogens. The minimum inhibitory concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for both compounds. The results are summarized in the table below.
| Microorganism | This compound MIC (µg/mL)[1][2] | Tetracycline MIC (µg/mL)[1] |
| Listeria monocytogenes | 23.63 | 6.25 |
| Salmonella typhimurium | 69.7 | 12.5 |
| Shigella flexneri | 45.3 | 5.85 |
| Shigella sonnei | 55.4 | 6.25 |
| Staphylococcus intermedius | 29.7 | 25.4 |
| Staphylococcus aureus | 25.4 | 12.5 |
Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
The data presented in the comparison table was obtained using the following methodology:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Pure cultures of the test bacteria were grown in a suitable broth medium to achieve a specific turbidity, corresponding to a standardized cell density.
-
Serial Dilution of Antimicrobial Agents: this compound and tetracycline were serially diluted in a liquid growth medium in microtiter plates to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated under appropriate conditions (temperature and time) to allow for bacterial growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism was observed.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the comparison, the following diagrams illustrate the experimental workflow and the known mechanisms of action for both compounds.
Discussion of Mechanisms of Action
Tetracycline: The mechanism of action for tetracycline is well-established. It functions as a protein synthesis inhibitor in bacteria.[1][2][3][4][5] Tetracycline binds to the 30S ribosomal subunit and, to some extent, the 50S subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][4][5] This prevention of tRNA binding halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.[1][4]
This compound: The precise antimicrobial mechanism of this compound is not as clearly defined. Its primary known biological activity is as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This enzyme is crucial for carotenoid biosynthesis in plants, and its inhibition leads to herbicidal effects. While this is its established mode of action in plants, its direct target and mechanism for antibacterial activity are still under investigation. Some studies suggest that the antimicrobial activity of this compound may be multifactorial. It has been shown to be effective against a range of foodborne and intestinal bacteria.[7] Further research is required to fully elucidate the specific biochemical pathways targeted by this compound in bacteria that result in its antimicrobial effect.
Conclusion
Tetracycline exhibits potent, broad-spectrum antimicrobial activity by a well-understood mechanism of protein synthesis inhibition. This compound, a natural compound, also demonstrates antimicrobial properties against a range of bacteria, although its efficacy, based on the provided MIC values, is generally lower than that of tetracycline against the tested foodborne pathogens.[1][2] The key difference lies in the current understanding of their mechanisms of action. While tetracycline's target is clear, the direct antibacterial target of this compound remains an active area of research. The exploration of natural compounds like this compound is crucial for the discovery of new antimicrobial agents with potentially novel mechanisms of action, which could be vital in combating the growing challenge of antibiotic resistance.
References
- 1. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure-activity relationships of its derivatives against foodborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antibacterial Activity of Manuka (Leptospermum scoparium J.R. et G. Forst) and winter Savory (Satureja montana L.) Essential Oils and Their Blends against Pathogenic E. coli Isolates from Pigs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apitherapy.com [apitherapy.com]
- 6. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to QSAR Analysis of 2-Acyl-Cyclohexane-1,3-Dione Derivatives: Herbicidal vs. Anticancer Activity
For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) of 2-acyl-cyclohexane-1,3-dione derivatives is pivotal for the rational design of novel herbicides and anticancer agents. This guide provides a comparative analysis of different QSAR modeling approaches applied to this versatile scaffold, highlighting key findings and methodologies in the pursuit of enhanced biological activity.
The 2-acyl-cyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives have been extensively studied for their potent inhibitory effects on two distinct biological targets: p-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications and, more recently, c-Met tyrosine kinase for anticancer therapies. This guide compares and contrasts the QSAR analyses performed on these derivatives, offering insights into the structural requirements for each activity.
Comparative Performance of QSAR Models
The predictive power of a QSAR model is crucial for its utility in virtual screening and lead optimization. Below is a comparison of statistical parameters from different studies, showcasing the robustness of the generated models for both herbicidal and anticancer activities.
| QSAR Model | Target | R² | Q² | r²_pred | Reference |
| 3D-QSAR | Herbicidal (HPPD) | 0.96 | 0.69 | Not Reported | [1] |
| CoMFA | Herbicidal (HPPD) | 0.999 | 0.872 | 0.922 | [2] |
| CoMSIA | Herbicidal (HPPD) | 0.981 | 0.810 | 0.915 | [2] |
| MLR-QSAR | Anticancer (NSCLC) | 0.85 | 0.65 | 0.82 | [3] |
| ANN-QSAR | Anticancer (NSCLC) | 0.98 | Not Reported | 0.954 | [3][4] |
Key Observations:
-
Three-dimensional QSAR (3D-QSAR) approaches, including CoMFA and CoMSIA, have demonstrated high predictive capability for the herbicidal activity of 2-acyl-cyclohexane-1,3-dione derivatives targeting HPPD.[2][5]
-
For anticancer activity against non-small-cell lung cancer (NSCLC), both multiple linear regression (MLR) and artificial neural network (ANN) based QSAR models have been developed, with the ANN model showing a remarkably high correlation between predicted and observed activities.[3][4]
-
The high R² and Q² values across the different studies underscore the reliability of the QSAR models in guiding the design of new, more potent derivatives.
Biological Activity of Lead Compounds
The ultimate goal of QSAR studies is to identify compounds with superior biological activity. The following table summarizes the inhibitory concentrations of representative lead compounds from the compared studies.
| Compound Class | Target | Lead Compound Example | Biological Activity (IC₅₀/pIC₅₀) | Reference |
| 2-Acyl-cyclohexane-1,3-diones | Herbicidal (HPPD) | C11 alkyl side chain derivative | IC₅₀: 0.18 ± 0.02 µM | [6][7] |
| 2-(Aryloxyacetyl)cyclohexane-1,3-diones | Herbicidal (HPPD) | Derivative 1 | pIC₅₀: 5.538 (IC₅₀: 0.029 µM) | [2][5] |
| Cyclohexane-1,3-dione derivatives | Anticancer (NSCLC) | Compound 6d | pIC₅₀: 5.63 | [3][8] |
Insights from Biological Data:
-
For herbicidal activity, derivatives with long alkyl side chains and specific aryloxyacetyl substitutions have shown potent, sub-micromolar inhibition of HPPD.[2][5][6][7]
-
In the realm of anticancer research, cyclohexane-1,3-dione derivatives have been identified with significant inhibitory activity against NSCLC cell lines, demonstrating the scaffold's potential beyond herbicidal applications.[3][8]
Experimental and Computational Protocols
A clear understanding of the methodologies employed is essential for reproducing and building upon existing research.
Herbicidal Activity (HPPD Inhibition)
Synthesis: Compounds were generally synthesized using established literature procedures without major modifications.[6]
Biological Assay: The inhibitory activity of the compounds against HPPD was determined by measuring oxygen consumption in a reaction mixture containing the enzyme, the compound, and the substrate (HPP).[6]
3D-QSAR Modeling (Generic Workflow): A dataset of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives with known inhibitory activities was used to construct 3D-QSAR models.[2][5] The structures were optimized using the Tripos force field.[2][5] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to establish the relationship between the 3D structural features and biological activity.[2][5]
Anticancer Activity (NSCLC Cell Line Inhibition)
QSAR Modeling: Forty small molecules derived from cyclohexane-1,3-dione with known biological inhibitory activity against NSCLC cells were studied.[3][9] Both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques were used to develop QSAR models.[3][9] The models correlated the biological inhibitory activity (pIC₅₀) with various topological, physicochemical, and electronic properties of the molecules.[3][9]
Visualizing QSAR Workflows and Relationships
To better illustrate the processes and logic described, the following diagrams were generated using the DOT language.
Caption: General workflow of a QSAR analysis, from data preparation to new compound design.
Caption: Comparison of QSAR approaches for different biological targets of the same chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Species Specificity of Leptospermone Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of leptospermone, a naturally occurring β-triketone, across different species. The information presented herein is intended to facilitate research and development of this compound-based compounds by providing a clear overview of its species-specific effects, mechanisms of action, and the experimental protocols required for its evaluation.
Executive Summary
This compound, originally identified as an allelochemical from the Manuka tree (Leptospermum scoparium), exhibits significant herbicidal and insecticidal properties. Its mechanism of action, however, displays remarkable species specificity. In plants, this compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the carotenoid biosynthesis pathway, leading to photobleaching and death. Conversely, its toxicity in insects, particularly the mosquito Aedes aegypti, is attributed to the inhibition of carbonic anhydrase (CA), an enzyme vital for pH regulation. Notably, this compound shows significantly lower activity against mammalian carbonic anhydrases, suggesting a favorable safety profile for mammals. This differential activity underscores the potential of this compound as a selective pesticide.
Data Presentation: Comparative Toxicity of this compound
The following table summarizes the available quantitative data on the toxicity of this compound to various species.
| Species | Test Organism | Exposure Route | Endpoint | Value | Reference |
| Insect | Aedes aegypti (Mosquito) | Topical | LD50 | 158.4 ng/mosquito | |
| Aedes aegypti (Mosquito) | Topical | LD50 | 150 ng/mg | ||
| Aedes aegypti (Mosquito) | Tarsal Contact | LD50 | 357 ng/cm² | ||
| Drosophila melanogaster (Fruit Fly) | Topical | Mortality | <10% at high doses | ||
| Apis mellifera (Honey Bee) | Topical | Mortality | <10% at high doses | ||
| Plant | Arabidopsis thaliana | In vitro | IC50 (HPPD Inhibition) | 3.14 µg/mL | |
| Insect Enzyme | Aedes aegypti Carbonic Anhydrase | In vitro | IC50 | 2.8 µM | |
| Mammalian Enzyme | Mammalian Carbonic Anhydrase | In vitro | Inhibition | No significant inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Insect Topical Toxicity Assay (adapted from general protocols)
This protocol is designed to determine the dose of a test substance that is lethal to 50% of a test population of insects (LD50) following direct application.
Materials:
-
This compound (analytical grade)
-
Acetone or other suitable solvent
-
Microsyringe or microapplicator
-
Test insects (e.g., adult female Aedes aegypti, 3-5 days old)
-
Holding cages with access to sugar water
-
CO2 or cold anesthesia for insect immobilization
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of five to seven serial dilutions from the stock solution to establish a range of concentrations expected to cause between 10% and 90% mortality. A control group receiving only the solvent is also required.
-
Insect Immobilization: Anesthetize the insects using a brief exposure to CO2 or by placing them on a cold surface.
-
Topical Application: Using a calibrated microapplicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each immobilized insect.
-
Observation: Transfer the treated insects to holding cages with access to a sugar solution. Maintain the cages at a constant temperature and humidity (e.g., 27°C and 80% RH).
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects unable to move or stand when gently prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase (e.g., from Aedes aegypti midgut homogenate and a mammalian source like bovine erythrocytes for comparison)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a solution of pNPA in acetone. Prepare a solution of the carbonic anhydrase enzyme in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and varying concentrations of this compound (or solvent for control).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the pNPA solution to each well to start the enzymatic reaction. The hydrolysis of pNPA to p-nitrophenol results in a yellow color.
-
Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The species specificity of this compound toxicity is rooted in its differential interaction with molecular targets in plants and insects.
Plant: HPPD Inhibition Pathway
In plants, this compound targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD disrupts this pathway, leading to a lack of carotenoids, subsequent destruction of chlorophyll, and the characteristic "bleaching" phenotype, ultimately resulting in plant death.
Caption: HPPD inhibition by this compound in plants.
Insect: Carbonic Anhydrase Inhibition Pathway
In mosquitoes, this compound's toxicity is linked to the inhibition of carbonic anhydrase (CA). CAs are crucial for maintaining pH balance in the insect midgut. By inhibiting CA, this compound disrupts this delicate pH regulation, leading to physiological stress and, ultimately, mortality. The lack of significant inhibition of mammalian CAs suggests a selective toxicity profile.
Caption: Carbonic anhydrase inhibition by this compound in insects.
Experimental Workflow for Assessing Species Specificity
The following diagram outlines a logical workflow for a comprehensive assessment of the species-specific toxicity of a compound like this compound.
Caption: Workflow for assessing species-specific toxicity.
A Comparative Analysis of the Degradation Products of Natural vs. Synthetic Triketones
For Immediate Release
This guide provides a comprehensive comparison of the degradation products of the natural triketone, leptospermone, and three leading synthetic triketone herbicides: mesotrione, sulcotrione, and tembotrione. It is intended for researchers, scientists, and drug development professionals interested in the environmental fate and toxicological profiles of these compounds. This document outlines their major degradation products, the kinetics of their transformation, and the experimental methodologies used for their analysis.
Introduction to Triketones
Triketones are a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and α-tocopherol in plants.[2] Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and eventual plant death.[3] The development of synthetic triketone herbicides was inspired by the natural phytotoxin, this compound, produced by the Manuka plant (Leptospermum scoparium).[1] While effective as herbicides, understanding the environmental fate and potential toxicity of their degradation products is critical for a complete risk assessment.
Degradation of a Natural Triketone: this compound
This compound is a naturally occurring β-triketone.[4] Its degradation in the environment is influenced by both abiotic and biotic factors, with photodegradation and microbial activity being significant contributors.[4]
Major Degradation Product: The primary transformation product of this compound identified in both photolytic and microbial degradation studies is hydroxy-leptospermone .[4][5]
Degradation of Synthetic Triketones
Synthetic triketones, such as mesotrione, sulcotrione, and tembotrione, are widely used in agriculture.[3] Their degradation pathways have been extensively studied in various environmental matrices.
Mesotrione
Mesotrione is known to degrade in soil and water, with its persistence being influenced by factors such as soil type, temperature, moisture, and pH.[6] Microbial activity plays a significant role in its degradation.[6]
Major Degradation Products: The two main degradation products of mesotrione are:
Sulcotrione
Sulcotrione degradation is also subject to environmental conditions, with photodegradation being a key pathway.[8]
Major Degradation Products: The degradation of sulcotrione primarily yields:
-
CMBA (2-chloro-4-mesylbenzoic acid), which results from the cleavage between the two ring moieties.[9]
-
A cyclization product (CP) , which is a major product of photolysis.[9]
Tembotrione
Tembotrione is another widely used triketone herbicide. Its degradation in soil leads to the formation of a major metabolite.
Major Degradation Product: The principal degradation product of tembotrione in soil is:
-
TCMBA ({2‐chloro‐4‐(methylsulfonyl)‐3‐[(2,2,2‐trifluoroethoxy) methyl] benzoic acid})[10]
Comparative Summary of Degradation Products
The following table summarizes the major degradation products of the discussed natural and synthetic triketones.
| Parent Compound | Type | Major Degradation Product(s) | Reference(s) |
| This compound | Natural | Hydroxy-leptospermone | [4][5] |
| Mesotrione | Synthetic | AMBA (2-amino-4-methylsulfonylbenzoic acid)MNBA (4-methylsulfonyl-2-nitrobenzoic acid) | [7] |
| Sulcotrione | Synthetic | CMBA (2-chloro-4-mesylbenzoic acid)Cyclization Product (CP) | [9] |
| Tembotrione | Synthetic | TCMBA ({2‐chloro‐4‐(methylsulfonyl)‐3‐[(2,2,2‐trifluoroethoxy) methyl] benzoic acid}) | [10] |
Quantitative Degradation Data
The persistence of triketones and their degradation products in the environment is a key factor in assessing their potential impact. The table below presents available half-life data from various studies.
| Compound | Matrix/Condition | Half-life (t½) | Reference(s) |
| This compound | Aqueous solution (simulated sunlight) | 72 hours | [4] |
| This compound | Bacterial culture (Methylophilus sp. LS1) | 6 days | [4] |
| Mesotrione | Soil | Up to 32 days (variable with conditions) | [3] |
| Tembotrione | Clay loam and sandy loam soils | 7.2 to 13.4 days | [11] |
| TCMBA (Tembotrione metabolite) | Clay loam and sandy loam soils | 7.2 to 13.4 days | [11] |
Toxicological Insights into Degradation Products
The degradation of a parent herbicide does not always equate to detoxification. In some cases, the metabolites can exhibit their own toxicological effects.
-
Mesotrione Metabolites (AMBA & MNBA): While the parent compound, mesotrione, is considered to have low toxicity to non-target organisms, its degradation products have been shown to have varying effects.
-
Sulcotrione Metabolites (CMBA & CP): Studies have shown that the photolysis products of sulcotrione can have greater cytotoxicity and genotoxicity than the parent molecule.[2][8] The cyclization product (CP) is more toxic to some bacteria and protozoa than sulcotrione itself.[9]
-
Tembotrione Metabolite (TCMBA): The degradation products of tembotrione may have toxicological consequences due to their potential for longer persistence and movement in the environment.[11]
Visualizing Pathways and Workflows
Mode of Action: HPPD Inhibition
All triketone herbicides share a common mode of action, which is the inhibition of the HPPD enzyme in the tyrosine catabolism pathway.
Caption: Mechanism of HPPD enzyme inhibition by triketone herbicides.
Degradation Pathways
The following diagrams illustrate the degradation of the natural triketone this compound and the synthetic triketones mesotrione, sulcotrione, and tembotrione into their major products.
This compound Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Atrazine, triketone herbicides, and their degradation products in sediment, soil and surface water samples in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for photolytic and microbial degradation processes in the dissipation of this compound, a natural β-triketone herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of mesotrione residues and metabolites in crops, soil, and water by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of sulcotrione pesticide and photoproducts on Allium cepa root meristem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultimate fate of herbicide tembotrione and its metabolite TCMBA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Leptospermone proper disposal procedures
Proper disposal of Leptospermone is critical for ensuring laboratory safety and environmental protection. As a natural β-triketone herbicide, this compound and materials contaminated with it require a structured disposal plan that adheres to institutional and regulatory standards.[1][2] While some safety data sheets (SDS) may classify pure this compound as non-hazardous, related products containing it are noted for being potential skin sensitizers and harmful to aquatic life with long-lasting effects.[3][4] Therefore, a cautious approach, treating all this compound waste as hazardous, is recommended to minimize risk.
Immediate Safety and Handling
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Good laboratory practices should be followed at all times.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.[3][5]
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[5]
-
Skin Protection: Wear a lab coat or appropriate clothing to prevent skin contact.[3]
Spill & Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation or a rash develops, seek medical attention.[3]
-
Eye Contact: Rinse eyes cautiously with plenty of water. Remove contact lenses if present and easy to do so.
-
Spills: Absorb spills with a non-combustible inorganic absorbent material, sweep up, and place in a designated, sealed container for disposal.[5] Ensure the area is well-ventilated.
This compound Disposal Protocol
Follow these procedural steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous: Treat all this compound waste (solid, liquid, and contaminated labware) as hazardous chemical waste. This is crucial due to its potential aquatic toxicity and to comply with the Resource Conservation and Recovery Act (RCRA) which prohibits sewer or regular trash disposal for such chemicals.[3][6]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are compatible.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use only chemically compatible, leak-proof containers with secure closures.[6][7] Plastic is often preferred for chemical waste storage.[9] Do not use metal containers for acids or bases.[10]
-
Fill Level: Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[10]
-
Proper Labeling: Clearly label each container with the words "Hazardous Waste" and identify the contents, including "this compound."[9][10]
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Designate an SAA: Store the prepared waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]
-
Adhere to Storage Limits: Follow institutional and regulatory limits for the amount of waste stored and the duration. Once accumulation limits are reached, the waste must be removed promptly.[9]
-
Secondary Containment: Place waste containers in a secondary containment system, such as a spill tray, to prevent leaks or spills from reaching the environment.[7][10]
-
Regular Inspections: Conduct and document weekly inspections of the SAA to check for container leakage or deterioration.[6][8]
Step 4: Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management company to schedule a waste pickup.[9]
-
Documentation: Maintain accurate records of the waste generated and disposed of, in line with regulatory requirements.[6]
Quantitative Disposal Parameters
The following table summarizes key quantitative limits and timelines for managing hazardous chemical waste in a laboratory setting, which are applicable to this compound waste.
| Parameter | Guideline | Citation |
| Maximum Container Fill Level | 90% of total capacity | [10] |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste | [9] |
| Maximum SAA Storage (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) of P-list waste | [9] |
| Maximum Storage Time (Partially Filled) | Up to 12 months (as long as volume limits are not exceeded) | [9] |
| Container Removal Deadline (Once Full) | Within 3 calendar days | [8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amphora-aromatics.com [amphora-aromatics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gigaplus.makeshop.jp [gigaplus.makeshop.jp]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Handling of Leptospermone for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Leptospermone in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.
Due to the limited availability of a specific Safety Data Sheet (SDS) for pure this compound, the following guidance has been synthesized from available scientific literature and the SDS for Manuka Oil, which contains this compound as a significant component. This information should be used as a starting point for a comprehensive risk assessment, and it is crucial to consult with your institution's safety officer for specific guidance.
Physicochemical and Toxicity Data
The following tables summarize the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | Wikipedia |
| Molar Mass | 266.33 g/mol | Wikipedia |
| Appearance | Yellowish, viscous oil | The Good Scents Company |
| Boiling Point | 146 °C at 10 mmHg | The Good Scents Company |
| Flash Point | 171.6 °C (340.9 °F) - closed cup | The Good Scents Company |
| Solubility | Soluble in alcohol | The Good Scents Company |
| Toxicity Data | Value | Endpoint | Species | Source |
| LD₅₀ (Topical) | 150 ng/mg | Lethal Dose, 50% | Mosquito (Aedes aegypti) | PubMed |
| LD₅₀ (Tarsal Contact) | 357 ng/cm² | Lethal Dose, 50% | Mosquito (Aedes aegypti) | PubMed |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended based on general principles of laboratory safety for handling potentially hazardous chemicals.
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. Long pants and closed-toe shoes are mandatory. For larger quantities or potential for splashing, consider a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Incubation and Reactions: Ensure all reaction vessels are securely capped and clearly labeled. If heating is required, conduct the procedure in a well-ventilated area and monitor for any signs of pressurization.
By adhering to these guidelines and fostering a culture of safety, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
